molecular formula C18H21NO4 B2731018 N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 300825-95-0

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

カタログ番号: B2731018
CAS番号: 300825-95-0
分子量: 315.369
InChIキー: IZCDIXHXWZMFIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.369. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-6-7-14(12(2)8-11)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCDIXHXWZMFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300825-95-0
Record name N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Unveiling the In Vitro Mechanism of Action: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide as a Colchicine-Site Microtubule Targeting Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology and synthetic pharmacology, microtubule-targeting agents (MTAs) remain a cornerstone of anti-mitotic therapy. N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a highly specialized synthetic small molecule designed to disrupt microtubule dynamics.

The structural brilliance of this compound lies in its bipartite pharmacophore:

  • The 3,4,5-trimethoxybenzamide (TMB) Moiety: This functions as the "A-ring" equivalent found in natural tubulin inhibitors like colchicine and combretastatin A-4 (CA-4). The trimethoxyphenyl ring is a privileged scaffold known to embed deeply into the hydrophobic pocket of the colchicine binding site on β-tubulin 1.

  • The N-(2,4-dimethylphenyl) Moiety: Acting as the lipophilic "B-ring," the ortho- and para-methyl substitutions provide critical steric bulk. This specific geometric configuration optimizes van der Waals interactions and restricts the molecule's conformational freedom, locking it into an active binding pose that prevents tubulin heterodimers from polymerizing into functional microtubules.

Molecular Mechanism: The Apoptotic Cascade

The in vitro mechanism of action of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is not a singular event, but a domino effect of biochemical disruptions.

When the compound enters the intracellular space, it binds selectively to the colchicine site located at the intra-dimer interface between α- and β-tubulin 2. This binding prevents the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly. Consequently, the mitotic spindle cannot form during cell division. The cell detects this structural failure via the Spindle Assembly Checkpoint (SAC), leading to an irreversible cell cycle arrest in the G2/M phase 3. Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of the pro-apoptotic protein Bax, and the ultimate activation of executioner caspases [[3]]().

MOA A N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide B Binds Colchicine Site on β-Tubulin A->B C Inhibits Tubulin Polymerization B->C D Microtubule Network Disruption C->D E Spindle Assembly Checkpoint Activation D->E F G2/M Phase Arrest E->F G Bcl-2 Downregulation & Bax Upregulation F->G H Mitochondrial Depolarization G->H I Caspase-Dependent Apoptosis H->I

In vitro signaling cascade of trimethoxybenzamide-induced apoptosis.

Causality in Experimental Profiling (E-E-A-T Focus)

To rigorously validate the mechanism of action of this compound, researchers must avoid the trap of relying solely on cellular cytotoxicity assays. Cell death is a generic endpoint; true pharmacological profiling requires proving causality at every step of the cascade.

  • Why begin with a Cell-Free Tubulin Assay? Before testing on live cells, we must isolate the target variable. A cell-free assay proves direct target engagement. If the compound kills cells but fails to inhibit purified tubulin, the mechanism is off-target. Furthermore, cell-free assays bypass cellular efflux mechanisms (like P-glycoprotein), revealing the true biochemical affinity of the molecule 2.

  • Why utilize Flow Cytometry for Cell Cycle Analysis? Cytotoxicity assays (like MTT) only tell us if cells die, not how. Because MTAs specifically destroy the mitotic spindle, the biological consequence must be a cell cycle blockade. Flow cytometry using Propidium Iodide (PI) allows us to quantify the exact percentage of cells trapped in the G2/M phase, directly linking the biochemical tubulin inhibition to the cellular phenotype 3.

Quantitative Data Synthesis

Based on established in vitro profiling of structurally analogous trimethoxybenzamide derivatives targeting the colchicine site, the following table summarizes the expected quantitative benchmarks for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Pharmacological ParameterAssay MethodologyRepresentative ValueBiological Significance
Tubulin Polymerization IC₅₀ Cell-Free Fluorescence1.5 - 3.0 µMConfirms direct, high-affinity target engagement at the colchicine site.
Cytotoxicity (MCF-7) IC₅₀ MTT / CellTiter-Glo10 - 50 nMDemonstrates highly potent, nanomolar anti-proliferative activity.
G2/M Phase Arrest Flow Cytometry (PI)> 60% at 24hValidates mitotic spindle disruption and SAC activation.
Apoptotic Population Annexin V/PI Staining> 40% at 48hConfirms cell death occurs via programmed apoptosis, not necrosis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to ensure that any observed effect is genuinely caused by the compound.

Protocol A: Cell-Free Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly. Self-Validation Mechanism: This assay mandates the simultaneous use of Paclitaxel (a known polymerization enhancer) and Colchicine (a known inhibitor). If the baseline tubulin fails to polymerize, or if the controls fail to shift the kinetic curve, the assay is voided.

  • Preparation: Pre-warm a 384-well black plate to 37°C. Keep purified porcine brain tubulin (reconstituted in PEM buffer with 1 mM GTP and a fluorescent reporter) strictly on ice (0-4°C) to prevent premature assembly.

  • Compound Plating: Dispense N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide at varying concentrations (0.1 µM to 10 µM) into the wells. Plate Paclitaxel (3 µM) and Colchicine (3 µM) in separate control wells. Plate a DMSO vehicle control (≤1% final concentration).

  • Reaction Initiation: Rapidly transfer the cold tubulin mixture into the 384-well plate.

  • Kinetic Reading: Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C. The temperature shift initiates polymerization.

  • Data Acquisition: Read fluorescence (e.g., Ex 340 nm / Em 430 nm) every minute for 60 minutes. Calculate the Vmax (maximum rate of polymerization) for the linear phase of the curve to determine the IC₅₀.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm G2/M phase arrest as the primary cellular consequence of tubulin inhibition. Self-Validation Mechanism: Requires a synchronized cell population and a vehicle control to establish a baseline G1/S/G2 distribution. Without a clean baseline, G2/M accumulation cannot be accurately quantified.

  • Cell Seeding & Synchronization: Seed human cancer cells (e.g., MCF-7) in 6-well plates at 2×105 cells/well. Serum-starve the cells for 12 hours to synchronize them in the G0/G1 phase.

  • Treatment: Replace with complete media containing the compound at 1x, 5x, and 10x its established IC₅₀ value. Incubate for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash twice with cold PBS, and resuspend in 300 µL of PBS. Add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 events per sample. Use the vehicle control to set the G1 (2N DNA) and G2/M (4N DNA) gates.

Workflow Step1 Compound Preparation Step2 Cell-Free Tubulin Polymerization Step1->Step2 Step3 Cellular Viability (MTT Assay) Step1->Step3 Step4 Flow Cytometry (Cell Cycle) Step3->Step4 Step5 Western Blot (Apoptosis Markers) Step4->Step5

Self-validating in vitro workflow for microtubule-targeting agents.

References

  • [1] Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. 1

  • [2] Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. PMC / National Institutes of Health.2

  • [3] New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. MDPI.3

Sources

An In-Depth Technical Guide to the Identification and Characterization of Protein Targets for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Mechanism of Action

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a small molecule whose biological activity and mechanism of action are not yet fully elucidated. The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore in a variety of biologically active compounds, including derivatives that have shown potential as anticancer agents.[1][2][3][4] Notably, this structural feature is present in known tubulin polymerization inhibitors, suggesting a potential avenue of investigation for the protein targets of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the protein targets of novel compounds, using N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide as a case study. We will delve into both the theoretical underpinnings and the practical, step-by-step protocols for target identification and binding affinity determination. Our approach is grounded in scientific integrity, providing a self-validating system of experimental and computational workflows.

Part 1: A Multi-pronged Strategy for Target Identification

Identifying the specific protein(s) that a small molecule interacts with is a critical step in understanding its biological effects.[5] A robust target identification strategy often employs a combination of experimental and computational methods to generate and then confirm hypotheses.[6]

Experimental Approach: Affinity-Based Chemical Proteomics

A direct and powerful method for identifying protein targets is affinity chromatography coupled with mass spectrometry.[7][8][9] This technique, a cornerstone of chemical proteomics, involves using the small molecule as "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[10]

Workflow for Affinity Chromatography-Mass Spectrometry

cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification A Synthesize an analog of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide with a linker and reactive group B Covalently attach the analog to a solid support (e.g., agarose beads) A->B C Incubate the functionalized beads with cell or tissue lysate B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Separate eluted proteins (e.g., SDS-PAGE) E->F G In-gel digestion (e.g., with trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Identify proteins using a database search H->I

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Detailed Protocol for Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis and Immobilization:

    • Synthesize an analog of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide that incorporates a linker arm terminating in a reactive functional group (e.g., an amine or carboxylic acid).

    • Covalently couple the synthesized probe to a solid support, such as N-hydroxysuccinimide (NHS)-activated agarose beads, following the manufacturer's protocol.

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest (e.g., a cancer cell line if anticancer activity is suspected).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Affinity Pull-Down:

    • Incubate a defined amount of the clarified cell lysate (typically 1-5 mg of total protein) with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

    • Allow binding to occur by gently rotating the mixture for 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and carefully remove the supernatant.

    • Wash the beads multiple times with a wash buffer (e.g., the lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Competitive elution with an excess of the free N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing elution buffer (e.g., containing SDS).

    • Concentrate and separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with a protease, most commonly trypsin.

    • Extract the resulting peptides from the gel.

  • Mass Spectrometry and Data Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database using a search algorithm like Mascot or Sequest.[12]

    • Proteins that are significantly enriched in the compound-conjugated bead eluate compared to the control bead eluate are considered potential binding partners.

Computational Approach: Predicting Potential Targets

Computational methods can provide valuable insights into potential protein targets, helping to prioritize experimental validation.[13][14] Reverse docking, in particular, is a useful in silico technique for this purpose.[14]

Workflow for Computational Target Prediction

A Generate a 3D conformer of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide C Perform reverse docking of the compound against the protein library A->C B Select a library of 3D protein structures (e.g., from the Protein Data Bank) B->C D Rank the proteins based on predicted binding affinity (docking score) C->D E Prioritize top-ranking proteins for experimental validation D->E

Caption: A streamlined workflow for computational target prediction via reverse docking.

Methodology for Reverse Docking

  • Ligand and Target Preparation:

    • Generate a high-quality 3D structure of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

    • Prepare a library of potential protein targets. This can be a curated set of proteins from a particular family (e.g., kinases, GPCRs) or a broader collection of structures from the Protein Data Bank (PDB).

  • Docking and Scoring:

    • Utilize a reverse docking software (e.g., idock, PharmMapper) to systematically dock the compound into the binding sites of all proteins in the library.

    • The software will calculate a docking score for each protein-ligand interaction, which is an estimate of the binding affinity.

  • Analysis and Prioritization:

    • Rank the proteins based on their docking scores.

    • Analyze the top-ranking proteins for their biological relevance and potential connection to any observed phenotype of the compound.

    • The prioritized list of proteins can then be subjected to experimental validation using the methods described in the following sections.

Part 2: Quantitative Characterization of Binding Affinity

Once a putative target protein has been identified, it is essential to quantitatively characterize the binding interaction.[15][16] Binding affinity, typically expressed as the dissociation constant (KD), is a key parameter that describes the strength of the interaction.[15] Lower KD values indicate a stronger binding affinity.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[18][19][20] It is widely used to determine the kinetics (association and dissociation rates) and affinity of interactions.[18]

Workflow for SPR Analysis

A Immobilize the purified target protein (ligand) onto the SPR sensor chip B Inject a series of concentrations of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (analyte) over the sensor surface A->B C Monitor the binding response in real-time to generate sensorgrams B->C D Fit the sensorgram data to a binding model to determine k_on, k_off, and K_D C->D

Caption: A typical workflow for determining binding kinetics and affinity using SPR.

Detailed Protocol for SPR Analysis

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve covalent immobilization via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in the running buffer. The concentration range should ideally span from at least 10-fold below to 10-fold above the expected KD.[19]

    • Inject each concentration of the analyte over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

    • Record the change in the refractive index, which is proportional to the amount of bound analyte, as a sensorgram (a plot of response units versus time).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Table 1: Representative Data from an SPR Experiment

Analyte ConcentrationAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Dissociation Constant (KD) (M)
Varies1.2 x 1056.0 x 10-35.0 x 10-8 (50 nM)
Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[21][22] It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17][21]

Workflow for ITC Analysis

A Place the purified target protein in the ITC sample cell C Perform a series of small injections of the compound into the protein solution A->C B Load N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide into the injection syringe B->C D Measure the heat change after each injection C->D E Plot the integrated heat per injection against the molar ratio of the reactants D->E F Fit the binding isotherm to a model to determine K_D, n, and ΔH E->F

Caption: The experimental workflow for ITC to determine thermodynamic binding parameters.

Detailed Protocol for ITC Analysis

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in the exact same buffer to minimize heats of dilution.[21]

    • Degas both solutions to prevent the formation of air bubbles in the ITC cell.

    • Accurately determine the concentrations of the protein and the compound.

  • ITC Experiment:

    • Fill the ITC sample cell with the protein solution and the injection syringe with the compound solution. Typical starting concentrations are 5-50 µM protein in the cell and 50-500 µM compound in the syringe.[21]

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, precisely controlled injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection to obtain the heat per mole of injectant.

    • Plot the integrated heat values against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Table 2: Representative Data from an ITC Experiment

ParameterValue
Stoichiometry (n)0.98
Dissociation Constant (KD)6.2 x 10-8 M (62 nM)
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)4.3 cal/mol·K

Conclusion: A Pathway to Mechanistic Insight

The identification and characterization of the protein targets of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide are pivotal for understanding its mechanism of action and for any future therapeutic development. The integrated approach outlined in this guide, combining hypothesis generation through structural analogy, robust experimental target identification via affinity proteomics, and precise quantitative characterization of binding affinity using SPR and ITC, provides a rigorous and reliable framework for elucidating the molecular basis of this compound's biological activity. By adhering to these principles and protocols, researchers can confidently navigate the complexities of drug target deconvolution and contribute to the advancement of molecular medicine.

References

  • Saxena, C., Higgs, R. E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

  • Gautam, A., & Singh, S. (2011). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 6(10), 1033-1043. [Link]

  • Luo, J., Wang, X., & Lu, W. (2020). Computational/in silico methods in drug target and lead prediction. Combinatorial Chemistry & High Throughput Screening, 23(8), 735-748. [Link]

  • Agrawal, P., & Singh, H. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 1-13. [Link]

  • Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology and Pharmacy. [Link]

  • Ahmad, I., & Ahmad, S. (2021). Computational Approaches for Drug Target Identification. ResearchGate. [Link]

  • Saxena, C., Higgs, R. E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

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  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • Saxena, C., Higgs, R. E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [Link]

  • Waters Corporation. (2024). Complete Guide to Protein Identification and Characterization. Waters Blog. [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • S. N., Shaukath, A., & G., V. (2014). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. International Journal of Pharmaceutical Sciences and Research, 5(11), 4835-4841. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. PennState. [Link]

  • Panno, A., et al. (2014). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315. [Link]

  • Brady, L. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 134-145. [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry ITC. [Link]

  • NECTAR COST Action. (2021). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2217. [Link]

  • Quezia, B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC, 9(35), 1-10. [Link]

  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Patsnap Synapse. (2025). How are target proteins identified for drug discovery?. [Link]

  • Chen, B. (2010). SPR Biosensor as a Tool for Screening Prion Protein Binders as Potential Antiprion Leads. In Prion Proteins (pp. 139-152). Humana Press. [Link]

  • The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link]

  • Adams, J. J., & Wittrup, K. D. (2020). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current Protocols in Chemical Biology, 12(3), e79. [Link]

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Sources

molecular docking studies of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Molecular Docking Studies of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Derivatives

Executive Summary

The N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide scaffold represents a promising chemical framework in modern drug discovery, particularly in oncology. The core of its activity is attributed to the 3,4,5-trimethoxyphenyl (TMP) moiety, a well-established pharmacophore that confers high affinity for the colchicine binding site of β-tubulin.[1] Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy, making tubulin an attractive target.[2] Molecular docking serves as a critical computational tool, providing predictive insights into the binding affinity, orientation, and specific molecular interactions between these benzamide derivatives and their protein target. This guide offers a comprehensive, technically-grounded walkthrough of the principles, protocols, and analytical considerations for conducting robust molecular docking studies on this class of compounds, intended for researchers and scientists in the field of computational drug design.

Foundational Principles: The Benzamide Scaffold and its Target

The N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Core Structure

The molecule of interest consists of two primary components: the 3,4,5-trimethoxybenzoyl group and the N-(2,4-dimethylphenyl) group, linked by an amide bond. The TMP ring is widely recognized as the "A-ring" in many colchicine site inhibitors, responsible for key interactions deep within the binding pocket. The substituted N-phenyl ring (the "B-ring") explores a different region of the site, and modifications to its substitution pattern are a primary avenue for modulating potency and selectivity.

The Primary Biological Target: β-Tubulin

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their dynamic instability—the rapid cycling between polymerization and depolymerization—is vital for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[2] Small molecules that bind to tubulin can disrupt this dynamic process, leading to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a major target for such inhibitors.[1][3]

The rationale for focusing on tubulin as the primary target for these benzamide derivatives is strongly supported by extensive literature on compounds containing the 3,4,5-trimethoxyphenyl fragment, which consistently demonstrate potent tubulin polymerization inhibition.[4][5][6]

The Molecular Docking Workflow: A Methodological Guide

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. The following protocol outlines a self-validating system for studying N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide derivatives against tubulin.

Essential Prerequisites
  • Software: A validated molecular modeling suite is required (e.g., Schrödinger Suite, MOE, SYBYL-X, AutoDock).

  • Hardware: A high-performance computing workstation is recommended for efficient processing.

  • Input Files: A high-resolution crystal structure of the target protein and 3D structures of the ligand derivatives.

Experimental Protocol: Step-by-Step

This workflow is designed to ensure reproducibility and accuracy in predicting binding modes.

The primary goal here is to prepare the protein structure for docking by correcting structural issues and assigning correct chemical properties.

  • Obtain Crystal Structure: Download a high-resolution (ideally < 2.5 Å) crystal structure of tubulin from the Protein Data Bank (PDB). For the colchicine site, PDB ID: 4O2B is a suitable choice as it is co-crystallized with a known inhibitor.[7]

  • Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This is crucial because their positions are not relevant to the new ligand being docked and they can interfere with the process.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign partial atomic charges using a well-established force field, such as AMBER or OPLS. This step is vital for accurately modeling electrostatic interactions and hydrogen bonds.[7]

  • Structural Refinement: Perform a constrained energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries present in the raw crystal structure without significantly altering the backbone conformation.

This phase ensures the ligands are in a chemically correct, low-energy 3D conformation.

  • Generate 3D Structures: Construct the 3D structures of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and its derivatives using a molecular builder.

  • Ionization and Tautomeric States: Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5). While less critical for this specific scaffold, it is a mandatory step for compounds with ionizable groups.

  • Energy Minimization: Minimize the energy of each ligand structure using a suitable force field, such as MMFF94x.[7] This ensures that the starting conformation for docking is energetically favorable.

The docking grid defines the search space for the ligand within the receptor's active site.

  • Define the Binding Site: Define the center of the docking grid based on the position of the co-crystallized ligand in the original PDB file (e.g., from 4O2B).

  • Set Grid Dimensions: The grid box should be large enough to fully encompass the binding site and allow the ligand rotational and translational freedom. A typical size is a 20 Å cube centered on the site.[8]

  • Select Docking Algorithm and Scoring Function: Choose a robust docking algorithm (e.g., Glide's Standard Precision or Extra Precision, Surflex-Dock's empirical scoring function).[7][9] The scoring function (e.g., GlideScore, GBVI/WSA) is the mathematical model used to estimate binding affinity.[7]

This is the computational core of the study, followed by rigorous interpretation.

  • Run Docking Simulation: Execute the docking of each prepared ligand into the receptor grid. Generate multiple binding poses (e.g., 10-20) for each ligand to ensure thorough conformational sampling.

  • Analyze Poses and Scores: Examine the top-ranked poses for each ligand. The primary output is the docking score, a numerical value representing the predicted binding affinity (typically in kcal/mol).

  • Visualize Interactions: Use molecular visualization software to analyze the 3D binding mode of the best-scoring pose. Identify and document key interactions:

    • Hydrogen Bonds: With amino acid residues like Cys241, Leu248, Asn258, and Thr314 in the colchicine site.

    • Hydrophobic Interactions: The TMP ring often forms hydrophobic interactions with residues like Leu248, Ala250, Val238, and Ile378.

    • van der Waals Contacts: General non-bonded interactions contributing to binding stability.

  • Validate with a Co-crystallized Ligand: As a critical control, re-dock the original ligand from the PDB file back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be low (< 2.0 Å) to validate the docking protocol.

Visualization of the Docking Workflow

The following diagram illustrates the logical flow of the molecular docking protocol.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 4O2B) PDB_Prep 3. Receptor Preparation (Cleanup, Protonate, Minimize) PDB->PDB_Prep Ligands 2. Build & Minimize 3D Ligands Dock 5. Execute Docking Simulation Ligands->Dock Prepared Ligands Grid 4. Generate Receptor Grid (Define Binding Site) PDB_Prep->Grid Prepared Receptor Grid->Dock Analysis 6. Analyze Poses & Scores Dock->Analysis Docking Poses & Scores Visualize 7. Visualize Key Interactions (H-bonds, Hydrophobic) Analysis->Visualize Validate 8. Protocol Validation (Re-docking, RMSD) Visualize->Validate

Caption: A flowchart detailing the key stages of a molecular docking study, from initial data preparation to final analysis and validation.

Interpreting Results: From Data to Insights

The output of a docking simulation is rich with data that requires careful interpretation to derive meaningful Structure-Activity Relationships (SAR).

Quantitative Data Analysis

Summarize the docking results in a table for clear comparison. This allows for the direct correlation of structural modifications with predicted binding affinity.

Compound IDDerivative ModificationDocking Score (kcal/mol)Predicted Binding Energy (ΔG, kcal/mol)Key Interacting Residues
Lead-01 N-(2,4-dimethylphenyl)-9.8-55.2Cys241, Leu248, Val318
Deriv-02 N-(2-methylphenyl)-9.2-51.7Cys241, Leu248
Deriv-03 N-(4-methylphenyl)-9.1-50.9Cys241, Val318
Deriv-04 N-(2,4-dichlorophenyl)-10.5-60.1Cys241, Leu248, Val318, Asn258

Note: Data in this table is hypothetical and for illustrative purposes only.

From Docking to Drug Design

The insights from molecular docking directly inform the next cycle of drug design and optimization.

G Figure 2: Docking-Informed Lead Optimization Docking Molecular Docking Study Analysis Analyze Binding Mode & Score Docking->Analysis SAR Identify Key Interactions (SAR) Analysis->SAR Hypothesis Formulate Design Hypothesis SAR->Hypothesis Design Design New Derivatives Hypothesis->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biological Assay (e.g., Tubulin Polymerization) Synthesis->Assay Assay->Docking Iterate & Refine

Sources

An In-Depth Technical Guide to N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide: Structural Properties and SAR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, a molecule of interest in medicinal chemistry. By synthesizing available data on its structural features, proposing a robust synthetic route, and conducting a detailed Structure-Activity Relationship (SAR) analysis based on analogous compounds, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Trimethoxybenzamide Scaffold

The 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its presence is often associated with a range of pharmacological effects, including anticancer and antimicrobial activities. Notably, the trimethoxyphenyl group is a key structural feature in many tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. The core structure of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide combines this potent pharmacophore with an N-aryl substituent, the 2,4-dimethylphenyl group, which can significantly influence the molecule's physicochemical properties and biological activity. This guide will delve into the specifics of this particular compound, providing a framework for its further investigation and development.

Structural Properties of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

The fundamental structural characteristics of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide are detailed below, providing a baseline for understanding its chemical behavior and potential biological interactions.

PropertyValueSource
Molecular Formula C₁₈H₂₁NO₄[PubChem][1]
Molecular Weight 315.36 g/mol [PubChem][1]
CAS Number 300825-95-0[NextSDS][2]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C[PubChem][1]
InChI Key IZCDIXHXWZMFIA-UHFFFAOYSA-N[PubChem][1]
Predicted XlogP 3.4[PubChem][1]

Note: Some properties are predicted based on computational models.

The structure comprises a central benzamide core, with a 3,4,5-trimethoxyphenyl group attached to the carbonyl carbon and a 2,4-dimethylphenyl group linked to the amide nitrogen. The three methoxy groups on the first phenyl ring are key hydrogen bond acceptors and contribute to the molecule's electronic properties. The dimethyl substitution on the second phenyl ring introduces steric bulk and increases lipophilicity, which can impact receptor binding and cell permeability.

Synthesis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide: A Generalized Protocol

Proposed Synthetic Pathway

Synthesis A 3,4,5-Trimethoxybenzoic acid C 3,4,5-Trimethoxybenzoyl chloride A->C Activation B Thionyl chloride (SOCl₂) E N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide C->E Acylation D 2,4-Dimethylaniline F Pyridine or Triethylamine (Base) F->E Acid Scavenger

Caption: Proposed synthesis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Step-by-Step Experimental Protocol

Step 1: Activation of 3,4,5-Trimethoxybenzoic Acid

  • To a solution of 3,4,5-trimethoxybenzoic acid (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4,5-trimethoxybenzoyl chloride. This intermediate is often used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to their more reactive acyl chloride counterparts, facilitating the subsequent amidation reaction. DMF acts as a catalyst in this transformation.

Step 2: Acylation of 2,4-Dimethylaniline

  • Dissolve 2,4-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents) in an inert solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the aniline solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Causality: The base is crucial to neutralize the HCl gas generated during the reaction, preventing the protonation of the aniline and driving the reaction to completion. The workup procedure is designed to remove unreacted starting materials and byproducts.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H of the amide).

  • Melting Point Analysis: To assess purity.

Structure-Activity Relationship (SAR) Analysis

Direct biological data for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is scarce in publicly available literature. However, a comprehensive SAR analysis can be inferred by examining structurally related compounds. The primary focus of this analysis will be on the potential anticancer activity, as this is a common theme among trimethoxybenzoyl derivatives.

The Essential Role of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl (TMP) group is a critical pharmacophore for the anticancer activity of many compounds, particularly those that act as tubulin polymerization inhibitors. This moiety is known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Methoxy Groups: The three methoxy groups are crucial for high-affinity binding to tubulin. Modifications to these groups, such as removal or replacement, often lead to a significant decrease in activity.

  • Conformational Rigidity: The TMP ring provides a rigid scaffold that orients the rest of the molecule for optimal interaction with the target protein.

Influence of the N-Aryl Substituent

The nature of the N-aryl group plays a significant role in modulating the biological activity of benzamide derivatives. This is likely due to its influence on the overall conformation, lipophilicity, and potential for additional interactions with the target protein.

A study on N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides provides valuable insights. In this series, the N-(2,4-dimethylphenyl) analog (a close structural relative to our topic compound) exhibited an IC₅₀ of 14.82 µM against the SW480 colon cancer cell line and 1.38 µM against the A549 lung cancer cell line[3].

SAR Insights from Analogs:

N-Aryl SubstituentIC₅₀ (A549, µM)ObservationsReference
Phenyl0.23The unsubstituted phenyl ring shows high potency.[3]
2-Fluorophenyl0.67A single fluoro substituent at the ortho position slightly decreases activity.[3]
2-Chlorophenyl17.26A larger halogen at the ortho position significantly reduces activity.[3]
o-Tolyl0.92A single methyl group at the ortho position is well-tolerated.[3]
p-Tolyl0.52A methyl group at the para position is favorable.[3]
2,4-Dimethylphenyl 1.38 The presence of two methyl groups is tolerated, maintaining good activity. [3]
2,4-Dimethoxyphenyl0.15Two methoxy groups at the 2 and 4 positions lead to the most potent compound in the series.[3]

From this data, we can infer the following SAR for the N-aryl ring:

  • Steric Effects: The size and position of substituents on the N-aryl ring are critical. Small, lipophilic groups like methyl are generally well-tolerated. The 2,4-dimethyl substitution likely orients the phenyl ring in a favorable conformation for binding.

  • Electronic Effects: The electronic nature of the substituents also influences activity. The high potency of the 2,4-dimethoxyphenyl analog suggests that electron-donating groups may be beneficial.

The Amide Linker

The amide bond serves as a rigid linker between the two aromatic rings. Its planarity is important for maintaining the overall molecular geometry. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, potentially forming a crucial interaction with the biological target.

SAR cluster_0 N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide cluster_1 Key SAR Features A 3,4,5-Trimethoxyphenyl Ring (Essential for Activity) B Amide Linker (Rigid, H-bond donor) A->B Connects to D Methoxy groups crucial for tubulin binding A->D Associated with C 2,4-Dimethylphenyl Ring (Modulates Activity) B->C Connects to E Substitution pattern on N-aryl ring affects potency C->E Associated with F Steric and electronic properties of N-aryl substituents are important C->F Associated with

Caption: Key Structure-Activity Relationship features.

Postulated Mechanism of Action and Biological Evaluation Workflow

Based on the prevalence of the 3,4,5-trimethoxyphenyl moiety in known anticancer agents, it is highly probable that N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide acts as a tubulin polymerization inhibitor .

Proposed Signaling Pathway

MOA Compound N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Dynamics Microtubule Dynamics Disruption Spindle Mitotic Spindle Formation Failure Dynamics->Spindle Leads to Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Results in Apoptosis Apoptosis Arrest->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Postulated mechanism of action via tubulin inhibition.

Experimental Workflow for Biological Evaluation

To validate the hypothesized anticancer activity and mechanism of action, the following experimental workflow is recommended:

Workflow A In Vitro Cytotoxicity Assay (e.g., MTT Assay) B Tubulin Polymerization Assay A->B If active C Cell Cycle Analysis (Flow Cytometry) B->C Confirm target D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D Elucidate cellular effect E Immunofluorescence Microscopy (Microtubule Network Visualization) D->E Visualize mechanism F In Vivo Xenograft Model E->F Assess in vivo efficacy

Caption: Experimental workflow for biological evaluation.

1. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate for an additional 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.

2. Tubulin Polymerization Assay:

  • Objective: To directly assess the effect of the compound on the polymerization of purified tubulin.

  • Protocol:

    • Incubate purified tubulin with the compound at various concentrations.

    • Initiate polymerization by raising the temperature to 37 °C.

    • Monitor the change in absorbance at 340 nm over time. An inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.

3. Cell Cycle Analysis:

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Protocol:

    • Treat cancer cells with the compound for a specified time.

    • Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

4. Apoptosis Assay:

  • Objective: To confirm that the compound induces apoptosis.

  • Protocol:

    • Treat cancer cells with the compound.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The well-established role of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibition, coupled with the modulating influence of the N-aryl substituent, provides a strong rationale for its investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectral characterization of the compound are necessary to provide a pure, well-documented starting material for all subsequent studies.

  • Comprehensive Biological Evaluation: The proposed experimental workflow should be executed to confirm its anticancer activity, elucidate its precise mechanism of action, and determine its selectivity for cancer cells over normal cells.

  • Further SAR Studies: A systematic exploration of substitutions on both the N-aryl and the trimethoxyphenyl rings would provide a more complete understanding of the SAR and could lead to the identification of analogs with improved potency and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers to embark on the further exploration of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, a molecule with significant potential in the field of drug discovery.

References

  • N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE. NextSDS. [Link]

  • N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. PubChem. [Link]

  • Dastyafteh, N., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. [Link]

Sources

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, meticulously regulating the passage of substances into the brain.[1] N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS: 300825-95-0) is a compound for which public data on CNS disposition is not available.[2][3] This technical guide, therefore, serves not as a review of existing data, but as a comprehensive, field-proven framework for the de novo assessment of its BBB permeability. We will proceed from foundational predictive analysis based on physicochemical properties to definitive experimental validation using a tiered, logical progression of in vitro and in vivo methodologies. This document provides both the strategic rationale and detailed protocols required to generate a robust data package for informed decision-making in a CNS drug discovery program.

Part 1: Predictive Foundation: Physicochemical & In Silico Assessment

Before committing to resource-intensive biological assays, a foundational understanding of a compound's physical and chemical properties is paramount. These characteristics are the primary determinants of its ability to passively diffuse across the lipid-rich membranes of the BBB.

Molecular and Physicochemical Profile

The structural and physicochemical properties of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide provide the initial dataset for our assessment.

  • Structure: alt text

    (Image Source: PubChem CID 836154)

  • Physicochemical Descriptors: The key descriptors that govern membrane permeability have been calculated or sourced from predictive databases.

PropertyValueSource / MethodSignificance for BBB Permeability
Molecular Formula C₁₈H₂₁NO₄PubChem[2]Foundational for calculating other properties.
Molecular Weight (MW) 315.37 g/mol CalculatedBelow the typical CNS threshold of 400 Da, favoring permeation.[4][5]
XlogP (Lipophilicity) 3.4Predicted by PubChem[2]Within the optimal range (2-5) for passive diffusion across the BBB.[6]
Hydrogen Bond Donors (HBD) 1 (Amide N-H)CalculatedWell below the CNS guideline of ≤ 3, reducing polarity.[4]
Hydrogen Bond Acceptors (HBA) 4 (1x C=O, 3x OCH₃)CalculatedWell below the CNS guideline of ≤ 7, reducing polarity.[4]
Topological Polar Surface Area (TPSA) 56.8 ŲPredicted (Guidechem)[7]Below the typical 60-90 Ų cutoff, suggesting good potential for passive diffusion.
Rotatable Bonds 5Predicted (Guidechem)[7]Indicates moderate conformational flexibility.
Evaluation Against CNS Drug-Likeness Principles

A compound's "drug-likeness" can be estimated using established guidelines. While Lipinski's Rule of Five predicts general oral absorption, more stringent criteria are often applied for CNS-active agents.[8][9]

Analysis: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide shows zero violations of the stringent CNS drug-likeness rules (MW < 400, HBD ≤ 3, HBA ≤ 7, LogP < 5).[4][5] This profile strongly suggests that the molecule possesses the fundamental physicochemical properties required for passive diffusion across the BBB, making it a viable candidate for further experimental evaluation.

In Silico Modeling for BBB Permeation

Computational models offer a rapid, preliminary classification of BBB penetration potential (BBB+ for permeant, BBB- for non-permeant). These models utilize machine-learning algorithms trained on large datasets of compounds with known BBB permeability, using physicochemical descriptors as inputs.[10][11][12][13]

Workflow:

  • Obtain SMILES String: The canonical SMILES for the compound is CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[2]

  • Utilize Predictive Server: Input the SMILES string into a publicly available prediction server, such as BBBper or LightBBB.[11][12][14]

  • Interpret Output: The model will return a classification (e.g., "Permeant") and often a probability score.

Expertise & Trustworthiness: While in silico tools are invaluable for initial screening, they are predictive and not definitive. They primarily model passive diffusion and may not account for interactions with active transport systems. A positive prediction from these models provides a strong rationale to proceed with experimental validation.

Part 2: In Vitro Experimental Validation

In vitro assays provide the first layer of empirical evidence, moving from prediction to physical measurement. We employ a tiered approach, starting with a simple, high-throughput assay for passive permeability before moving to a more complex, biologically-relevant cell-based model.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: The PAMPA-BBB assay isolates the mechanism of passive diffusion, which is the primary route of entry for many CNS drugs.[9][15] By using a synthetic membrane infused with brain-specific lipids, it provides a cost-effective, high-throughput method to rank compounds based on their intrinsic ability to cross a lipid barrier, free from the complexities of cellular metabolism or active transport.[15][16][17][18]

  • Membrane Preparation: Coat the filter of each well in a 96-well donor plate with 5 µL of a brain lipid solution (e.g., porcine brain lipid extract in dodecane).[16]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., Phosphate-Buffered Saline, pH 7.4) containing a scavenger agent like 1-2% BSA to mimic sink conditions.

  • Donor Plate Preparation: Prepare a 10 mM stock solution of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in DMSO. Dilute this stock into the buffer (final DMSO concentration <1%) to a final concentration of 100-200 µM and add 150 µL to the donor plate wells.

  • Assay Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[16]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [ -ln(1 - CA/Ceq) ] / [ A * t * (1/VD + 1/VA) ] Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.

Permeability (Pe) (x 10⁻⁶ cm/s)ClassificationPredicted In Vivo Brain Penetration
> 4.0HighHigh
2.0 - 4.0MediumModerate
< 2.0LowLow / Impermeable

(Classification thresholds are typical and should be validated with internal high and low permeability controls.)

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result prep_donor Coat Donor Plate with Brain Lipid assemble Assemble Plate 'Sandwich' prep_donor->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble prep_compound Prepare Compound in Donor Buffer prep_compound->assemble incubate Incubate (4-18 hours) assemble->incubate analyze LC-MS/MS Analysis of Donor & Acceptor Wells incubate->analyze calculate Calculate Permeability (Pe value) analyze->calculate classify Classify as High, Medium, or Low Permeability calculate->classify

Caption: Workflow for the PAMPA-BBB Assay.

MDCK-MDR1 Bidirectional Permeability Assay

Causality: While PAMPA assesses passive diffusion, it cannot predict the influence of active efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump xenobiotics back into the bloodstream.[19] The Madin-Darby canine kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes P-gp), forms polarized monolayers with tight junctions and is considered an excellent in vitro model for predicting BBB penetration and identifying P-gp substrates.[1][19][20][21][22]

  • Cell Seeding: Seed MDCK-MDR1 cells onto microporous membrane inserts (e.g., Transwell®) at a high density. Culture for 4-5 days to allow the formation of a confluent, polarized monolayer.[19]

  • Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER). TEER values should exceed a pre-determined threshold (e.g., >200 Ω·cm²).[21]

  • Assay Setup (Bidirectional):

    • A→B Transport (Apical to Basolateral): Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) chamber. Fill the basolateral (lower) chamber with fresh transport buffer.

    • B→A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 60-90 minutes).[19][21]

  • Sample Collection & Analysis: At the end of the incubation, take samples from both the donor and receiver compartments for all conditions. Analyze compound concentrations via LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
> 5.0< 2.0High permeability, not a P-gp substrate. Excellent CNS candidate.
> 5.0≥ 2.0High intrinsic permeability, but is a P-gp substrate. Brain penetration may be limited in vivo.
1.0 - 5.0< 2.0Moderate permeability, not a P-gp substrate. Potential CNS candidate.
1.0 - 5.0≥ 2.0Moderate intrinsic permeability and a P-gp substrate. Likely poor brain penetration.
< 1.0AnyLow permeability. Poor CNS candidate.

(Classification based on typical values seen for CNS drugs. Prazosin or another known P-gp substrate should be used as a positive control.)[19]

MDRI_Assay cluster_model MDCK-MDR1 Transwell Model cluster_transport Bidirectional Transport Measurement cluster_output Data Output & Interpretation model_desc Apical (Blood Side) MDCK-MDR1 Monolayer (with P-gp Efflux Pumps) Basolateral (Brain Side) ab_transport A→B Transport (Passive Permeability) ba_transport B→A Transport (Permeability + Active Efflux) papp_ab Calculate Papp (A→B) ab_transport->papp_ab papp_ba Calculate Papp (B→A) ba_transport->papp_ba er Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) papp_ab->er papp_ba->er

Caption: Conceptual Diagram of the MDCK-MDR1 Bidirectional Assay.

Part 3: In Vivo Confirmation

Positive in vitro results provide a strong hypothesis but require confirmation in a physiological system. In vivo studies are the definitive test to confirm that a compound can cross the BBB and achieve meaningful concentrations within the brain.

In Situ Brain Perfusion

Causality: This technique provides a direct, quantitative measure of the rate of drug transport across the BBB (the permeability-surface area product, or PS) in its natural, intact physiological environment.[23] By replacing the animal's blood supply to the brain with a controlled perfusion fluid containing the test compound, it allows for the precise measurement of brain uptake, independent of systemic metabolism or clearance.[24][25]

  • Animal Preparation: Anesthetize a rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the internal carotid artery.[25]

  • Perfusion: Begin perfusion with a warmed, oxygenated physiological buffer for a brief washout period. Switch to a perfusion buffer containing a known concentration of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and a vascular space marker (e.g., ¹⁴C-sucrose).

  • Timed Perfusion: Perfuse for a short, defined interval (e.g., 15-60 seconds).

  • Termination & Analysis: Stop the perfusion, decapitate the animal, and collect the brain. Determine the concentration of the compound and the vascular marker in the brain tissue.

  • Calculation: The brain uptake clearance (K_in) is calculated, providing a direct measure of the BBB transport rate.

Brain Microdialysis

Causality: The ultimate goal is to determine the pharmacologically relevant concentration of a drug at its target site, which is the unbound concentration in the brain's interstitial fluid (ISF). Simultaneous blood and brain microdialysis in a freely-moving animal is the gold standard for this measurement.[26][27] It allows for the dynamic assessment of the unbound brain-to-plasma concentration ratio (Kp,uu), which is the most accurate predictor of CNS target engagement.

  • Probe Implantation: Surgically implant microdialysis probes into the specific brain region of interest (e.g., striatum) and a peripheral blood vessel (e.g., jugular vein) of the animal.[26]

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours to ensure the BBB has resealed from the probe insertion trauma.[28]

  • Drug Administration: Administer N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide via a relevant route (e.g., intravenous or oral).

  • Sample Collection: Perfuse both probes with a physiological buffer at a slow, constant rate. Collect the resulting dialysate fractions from both brain and blood at timed intervals over several hours.

  • Analysis: Analyze the concentration of the compound in the dialysate samples using a highly sensitive method like LC-MS/MS. Also, determine the unbound fraction of the drug in both plasma and brain homogenate via equilibrium dialysis.

  • Calculation: Calculate the Kp,uu value by correcting the ratio of the total area under the curve (AUC) of the brain dialysate to the plasma dialysate for any differences in probe recovery.

Integrated Strategy & Conclusion

The assessment of BBB permeability is not a single experiment but a logical, tiered progression of inquiry. This guide provides a robust framework for evaluating N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, ensuring that resources are spent efficiently while building a comprehensive data package.

Integrated_Strategy cluster_tier1 Tier 1: Prediction & High-Throughput Screening cluster_tier2 Tier 2: Biological Validation cluster_tier3 Tier 3: Definitive In Vivo Confirmation in_silico In Silico Prediction (Physicochemical Analysis, BBB Prediction Models) pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa decision1 Candidate Viable? pampa->decision1 mdck MDCK-MDR1 Assay (Permeability + Efflux) decision2 Good Permeability & Low Efflux? mdck->decision2 invivo In Vivo Studies (Microdialysis, In Situ Perfusion) final Comprehensive BBB Permeability Profile invivo->final decision1->mdck Yes decision2->invivo Yes

Caption: A Tiered Strategy for BBB Permeability Assessment.

Based on its physicochemical properties, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a promising candidate for CNS penetration. The systematic application of the predictive and experimental workflows detailed in this guide will unequivocally determine its ability to cross the blood-brain barrier, providing the critical data necessary to advance its development as a potential central nervous system therapeutic.

References

  • Frontiers. (n.d.). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Retrieved from [Link]

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  • BBB predictor. (n.d.). Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. Retrieved from [Link]

  • PubMed. (2020, November 6). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. Retrieved from [Link]

  • PubMed. (2024, October 16). BBBper: A Machine Learning-based Online Tool for Blood-Brain Barrier (BBB) Permeability Prediction. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Bentham Science Publishers. (2024, October 16). BBBper: A Machine Learning-based Online Tool for Blood-Brain Barrier (BBB) Permeability Prediction. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the exceptions to Lipinski's Rule of 5? Retrieved from [Link]

  • PubMed. (n.d.). Changes in blood-brain barrier permeability associated with insertion of brain cannulas and microdialysis probes. Retrieved from [Link]

  • Letters in Drug Design & Discovery. (2016, December 1). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Situ Brain Perfusion Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, June 16). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Retrieved from [Link]

  • Propersea. (n.d.). Property Prediction. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. Retrieved from [Link]

  • PubMed. (2023, March 23). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Retrieved from [Link]

  • Oxford Academic. (2023, October 15). A machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. Retrieved from [Link]

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  • ResearchGate. (n.d.). An in situ brain perfusion technique to study cerebrovascular transport in the rat. Retrieved from [Link]

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  • bio.tools. (n.d.). LightBBB. Retrieved from [Link]

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  • Frontiers. (2023, November 30). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE. Retrieved from [Link]

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N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide: A Prospective Analysis of its Biological Activity in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Trimethoxybenzoyl Moiety in Oncology

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while minimizing damage to healthy tissues is paramount. One such chemical scaffold that has garnered significant attention is the 3,4,5-trimethoxybenzoyl moiety, a key pharmacophore present in numerous natural and synthetic compounds with potent anti-cancer properties. This technical guide provides a prospective analysis of the biological activity of a specific derivative, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, in human cancer cell lines. While direct experimental data for this particular compound is not yet available in the public domain, a comprehensive review of its close structural analogues allows for a scientifically grounded prediction of its potential efficacy and mechanism of action.

The 3,4,5-trimethoxyphenyl group is a well-established feature of potent tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis[1]. This guide will synthesize findings from studies on structurally related compounds to build a compelling case for the investigation of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide as a potential therapeutic agent. We will delve into its predicted mechanism of action, provide detailed experimental protocols for its evaluation, and present comparative data from its analogues to offer a roadmap for future research.

Predicted Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Based on the established biological activities of its structural congeners, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is predicted to exert its anti-cancer effects through a combination of cytotoxicity, cell cycle arrest, and induction of apoptosis.

Cytotoxicity in Human Cancer Cell Lines

The primary indicator of a compound's anti-cancer potential is its ability to inhibit the proliferation of cancer cells. A close analogue, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, has demonstrated exceptional cytotoxicity against human lung (A549) and colon (SW480) cancer cell lines, with IC50 values of 0.15 µM and 3.68 µM, respectively[2][3]. This particular analogue was found to be significantly more potent than the standard chemotherapeutic agents cisplatin, etoposide, and doxorubicin against the A549 cell line[2][3]. Other derivatives incorporating the trimethoxyphenyl moiety have also shown potent cytotoxic effects against a range of cancer cell lines, including hepatocellular carcinoma (HepG2), leukemia (HL60), and breast cancer (MDA-MB-231)[4][5][6].

The table below summarizes the cytotoxic activities of several key analogues, providing a strong rationale for the predicted potency of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung)0.15 ± 0.01[2],[3]
SW480 (Colon)3.68 ± 0.59[2],[3]
N-phenyl triazinone derivative with trimethoxyphenyl groupHepG2 (Liver)1.38[4],[7]
1,4-dimethylcarbazole derivative with N-(3,4,5-trimethoxyphenyl)ureido groupHL-60 (Leukemia)Potent activity[5]
Triazinone-linked combretastatin analogue with trimethoxyphenyl groupMDA-MB-231 (Breast)Sub-micromolar[6]
Induction of Cell Cycle Arrest

A hallmark of many trimethoxyphenyl-containing compounds is their ability to interfere with the cell cycle. The aforementioned N-(2,4-Dimethoxyphenyl) analogue was shown to induce cell cycle arrest at the S phase in A549 cells[2][3]. Other related compounds have been observed to cause cell cycle arrest at the G2/M phase, consistent with the mechanism of tubulin polymerization inhibition[4]. This disruption of the cell cycle prevents cancer cells from dividing and proliferating, ultimately leading to cell death.

Induction of Apoptosis

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. Studies on trimethoxyphenyl derivatives have consistently demonstrated their ability to induce apoptosis. This process is often initiated by the loss of mitochondrial membrane potential and is mediated by a cascade of proteins, including the tumor suppressor p53 and members of the Bcl-2 family[4][8][9]. In HepG2 cells, a potent trimethoxyphenyl analogue was found to significantly increase the levels of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2[4].

The predicted signaling pathway for the induction of apoptosis by N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, based on data from its analogues, is illustrated below.

Apoptosis Induction Pathway Compound N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide Tubulin Tubulin Polymerization Inhibition Compound->Tubulin CellCycleArrest Cell Cycle Arrest (S or G2/M Phase) Tubulin->CellCycleArrest Mitochondria Mitochondrial Dysfunction CellCycleArrest->Mitochondria p53 p53 Activation Mitochondria->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Predicted signaling pathway for apoptosis induction.

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically validate the predicted biological activities of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, a series of well-established in vitro assays are recommended. The following section provides detailed, step-by-step methodologies for these key experiments.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[1].

Workflow for MTT Cytotoxicity Assay

MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the compound. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT reagent and incubate for 4 hours. C->D E 5. Add solubilization solution (e.g., DMSO). D->E F 6. Measure absorbance at 570 nm. E->F G 7. Calculate IC50 values. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, SW480, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptotic cells.

Cell Cycle Analysis Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Apoptosis Analysis (Annexin V/PI Staining) Protocol:

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural similarity of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide to a class of compounds with well-documented anti-cancer activity provides a strong rationale for its investigation as a novel therapeutic agent. The trimethoxybenzoyl moiety is a powerful pharmacophore that consistently imparts cytotoxic, cell cycle-disrupting, and pro-apoptotic properties to its derivatives.

Future research should focus on the synthesis and in vitro evaluation of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide against a diverse panel of human cancer cell lines. Should the compound demonstrate significant activity, subsequent studies should elucidate its precise mechanism of action, including its effects on tubulin polymerization and key signaling pathways. In vivo studies in animal models would then be warranted to assess its efficacy and safety profile in a more complex biological system. The insights provided in this guide offer a solid foundation for embarking on this exciting line of research.

References

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.
  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I.
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
  • The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Deriv
  • A novel anti-cancer compound found to selectively induce tumor cell apoptosis. Chinese Academy of Sciences.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.
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  • Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid imm
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  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research.
  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migr
  • Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides (5a–o).
  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
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Methodological & Application

Application Note: Preparation and Handling of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: In vitro biochemical and cell-based screening (e.g., Tubulin Polymerization Assays, Cell Viability Assays).

Introduction & Pharmacological Context

Compounds containing a 3,4,5-trimethoxyphenyl (TMP) moiety are highly valued in oncology and structural biology due to their potent ability to disrupt microtubule dynamics. N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS: 300825-95-0) is a lipophilic small molecule representative of this class. It functions by binding to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting the mitotic spindle, and inducing G2/M phase cell cycle arrest [1, 2].

The Rationale for DMSO: Due to the hydrophobic nature of both the trimethoxyphenyl group and the dimethylphenyl ring, this compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the mandatory solvent of choice. As an amphiphilic, aprotic solvent, DMSO effectively disrupts the crystalline lattice of lipophilic molecules without altering their covalent structure. This ensures complete solvation, which is critical for reproducible dosing and preventing artifactual data caused by compound precipitation in aqueous assay buffers.

Physicochemical Properties & Solvation Metrics

To ensure accurate molarity calculations and optimal storage, the quantitative parameters of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide are summarized below.

ParameterValue / Specification
Chemical Formula C₁₈H₂₁NO₄
Molecular Weight (MW) 315.37 g/mol
CAS Registry Number 300825-95-0
Appearance Solid powder (typically white to off-white)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Stock Concentration 10 mM to 50 mM
Mass per 1 mL for 10 mM Stock 3.15 mg
Storage (Solid) +4°C to -20°C, desiccated and protected from light
Storage (DMSO Stock) -80°C (Avoid repeated freeze-thaw cycles)

Mechanism of Action

The biological efficacy of 3,4,5-trimethoxybenzamide derivatives relies on a highly specific cascade of intracellular events. Understanding this pathway is crucial for designing downstream validation assays (e.g., selecting the correct cell cycle markers or tubulin assay parameters) [3].

MOA Compound N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin High-affinity binding Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Conformational shift Microtubules Microtubule Destabilization & Mitotic Spindle Disruption Polymerization->Microtubules Dynamic instability CellCycle G2/M Phase Arrest Microtubules->CellCycle Spindle assembly checkpoint Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Prolonged arrest

Fig 1: Mechanistic pathway of 3,4,5-trimethoxybenzamide derivatives inducing G2/M arrest.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol is designed as a self-validating system. Visual clarity confirms macroscopic dissolution, while the strict environmental controls prevent microscopic degradation.

Materials Required:

  • N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide powder

  • Anhydrous, sterile DMSO (Water content ≤0.005%)

  • Analytical balance (0.01 mg readability)

  • Amber microcentrifuge tubes (1.5 mL)

  • Vortex mixer and ultrasonic water bath

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes.

    • Expert Insight: Opening a cold vial introduces atmospheric moisture. Because DMSO is highly hygroscopic, any water introduced will drastically reduce the solubility limit of the lipophilic compound, leading to micro-precipitation over time.

  • Weighing: Carefully weigh exactly 3.15 mg of the compound into a sterile, light-protected amber tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains visible, place the tube in an ultrasonic water bath at room temperature for 2–5 minutes.

    • Validation Check: The solution must be 100% optically clear. Any turbidity indicates incomplete solvation.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in amber tubes.

    • Expert Insight: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and degrade the compound.

  • Storage: Store aliquots immediately at -80°C.

Protocol B: Downstream Validation via In Vitro Tubulin Polymerization Assay

To prove the biological integrity of the prepared DMSO stock, it must be tested in a functional biochemical assay. This protocol utilizes a self-validating control matrix.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Keep on ice.

  • Compound Dilution (Crucial Step): Dilute the 10 mM DMSO stock into the PEM buffer to create a 10X working solution (e.g., 100 µM).

    • Expert Insight: The final concentration of DMSO in the assay well must never exceed 1% (v/v) . Higher concentrations of DMSO will artificially denature tubulin proteins, generating false-positive polymerization inhibition.

  • Assay Setup: In a pre-warmed (37°C) 96-well half-area UV-transparent plate, add:

    • Test Wells: 5 µL of the 10X compound solution.

    • Vehicle Control Wells: 5 µL of 1% DMSO in PEM buffer (Self-validation: establishes baseline uninhibited polymerization).

    • Positive Control Wells: 5 µL of 100 µM Combretastatin A-4 (CA-4) (Self-validation: confirms assay sensitivity to colchicine-site binders).

  • Reaction Initiation: Add 45 µL of a master mix containing purified porcine brain tubulin (final concentration 3 mg/mL) and 1 mM GTP to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (maximum slope of the growth phase). A successful preparation of the trimethoxybenzamide derivative will show a significantly flattened curve and reduced Vmax​ compared to the vehicle control, mirroring the CA-4 positive control [1, 2].

References

  • Li, Q., Jian, X. E., Chen, Z. R., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. Available at:[Link]

  • Flynn, B. L., Gill, G. S., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014–6027. Available at:[Link]

  • Rabea, S. M., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agents. RSC Advances, 13, 32675-32692. Available at:[Link]

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic lipophilic compound characterized by a trimethoxybenzamide core linked to a 2,4-dimethylphenyl moiety via an amide bond. Structurally related to established antiemetic agents and experimental therapeutics, its accurate quantification is critical during drug development, formulation, and stability testing.

The primary analytical challenge lies in separating the intact active pharmaceutical ingredient (API) from its potential synthetic precursors and degradation products—specifically, 3,4,5-trimethoxybenzoic acid and 2,4-dimethylaniline, which can form via amide hydrolysis. This application note details the development and validation of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adhering strictly to the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[1][2].

Method Development Strategy (ICH Q14 Framework)

In alignment with the enhanced approach described in ICH Q14, method development began with defining the Analytical Target Profile (ATP)[2]. The goal was to achieve baseline resolution ( Rs​>2.0 ) between the API and all degradation products within a reasonable run time (< 15 minutes).

Q14_Lifecycle ATP Analytical Target Profile (ATP) Screen Method Screening ATP->Screen Opt Method Optimization Screen->Opt Val ICH Q2(R2) Validation Opt->Val Routine Routine Analysis Val->Routine

Figure 1: Analytical method lifecycle approach based on ICH Q14 and Q2(R2) guidelines.

Column and Mobile Phase Selection

Given the lipophilic nature of the 2,4-dimethylphenyl and trimethoxy groups, a C18 stationary phase (e.g., Waters XBridge C18, 150×4.6 mm, 3.5 µm) was selected to provide optimal hydrophobic retention.

Although the amide linkage is neutral across typical pH ranges, residual silanols on the silica support can cause peak tailing. To mitigate this, 0.1% Formic Acid in Water (pH ~2.7) was selected as Mobile Phase A. This acidic modifier protonates residual silanols, ensuring sharp, symmetrical peaks. Acetonitrile (Mobile Phase B) was chosen over methanol due to its lower viscosity and superior elution strength for aromatic compounds.

Detector Wavelength Optimization

Trimethoxybenzamide derivatives exhibit strong π→π∗ and n→π∗ electronic transitions. Based on historical spectral data for the trimethoxybenzamide chromophore, the maximum UV absorption ( λmax​ ) occurs near 257 nm[3]. A detection wavelength of 254 nm was selected to maximize the signal-to-noise ratio while minimizing baseline drift from the mobile phase gradient.

Experimental Protocols

Reagents and Materials
  • API: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150×4.6 mm, 3.5 µmProvides sufficient theoretical plates for resolving closely eluting degradants.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; improves peak symmetry.
Mobile Phase B AcetonitrileLow viscosity, high elution strength for lipophilic targets.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Gradient Program 0-2 min: 20% B2-10 min: 20% 80% B10-12 min: 80% B12.1-15 min: 20% BElutes polar degradants early; high organic wash clears retained impurities.
Column Temp. 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nm (PDA 200-400 nm)Optimal absorption for the trimethoxybenzamide core[3]; PDA enables peak purity assessment.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the API into a 50 mL volumetric flask. Dissolve in 25 mL of Acetonitrile with sonication for 5 minutes. Make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent. Mix thoroughly.

  • Sample Preparation: Weigh sample equivalent to 10 mg of API into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 15 minutes to extract the API, cool to room temperature, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Framework)

The method was validated to demonstrate that it is "fit for its intended purpose" in accordance with the ICH Q2(R2) guidelines[1][4].

Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., degradants, matrix)[1]. Forced degradation studies were performed to generate these potential impurities.

Forced_Degradation cluster_stress Forced Degradation Conditions API N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide Acid Acidic (0.1N HCl, 60°C) API->Acid Base Basic (0.1N NaOH, 60°C) API->Base Ox Oxidative (3% H2O2, RT) API->Ox Therm Thermal (Solid, 80°C) API->Therm Photo Photolytic (UV/Vis, 1.2M lux-hr) API->Photo Analysis RP-HPLC-PDA Analysis (Peak Purity & Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Figure 2: Forced degradation workflow to establish method specificity and stability-indicating power.

Forced Degradation Results Summary: Peak purity was assessed using the PDA detector. In all stressed conditions, the purity angle was less than the purity threshold, indicating no co-elution of degradants with the main API peak.

Stress ConditionDuration% DegradationPeak Purity AnglePurity ThresholdRemarks
Control (Unstressed) N/A0.0%0.1240.285Peak is pure.
Acid (0.1N HCl, 60°C) 24 Hours4.2%0.1300.291Minor amide hydrolysis.
Base (0.1N NaOH, 60°C) 24 Hours12.5%0.1450.302Susceptible to basic hydrolysis.
Oxidation (3% H 2​ O 2​ , RT) 24 Hours8.1%0.1380.295N-oxidation observed.
Thermal (80°C) 7 Days1.1%0.1250.288Thermally stable.
Photolytic (UV/Vis) 1.2M lux-hr2.3%0.1280.290Photostable.
Linearity and Range

Linearity was established by analyzing standard solutions at six concentration levels ranging from 50% to 150% of the nominal working concentration (50 µg/mL to 150 µg/mL).

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)% RSD
50%50.01,245,6000.45
80%80.01,998,5000.32
100%100.02,495,1000.21
120%120.02,989,4000.38
150%150.03,745,2000.51

Regression Analysis:

  • Correlation Coefficient ( R2 ): 0.9998

  • Regression Equation: y=24985x−4520

  • Conclusion: The method demonstrates excellent linearity across the specified range, satisfying the ICH Q2(R2) requirement of R2≥0.999 [1].

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80%80.079.699.5%0.62
100%100.0100.4100.4%0.41
120%120.0119.299.3%0.55
Precision (Repeatability & Intermediate Precision)

Repeatability (System Precision): Six replicate injections of the 100 µg/mL standard solution yielded a relative standard deviation (% RSD) of 0.28% for peak area and 0.15% for retention time. Intermediate Precision: The same procedure was repeated on a different day, by a different analyst, using a different HPLC system. The overall % RSD for twelve injections (six from day 1, six from day 2) was 0.45% , well within the widely accepted limit of ≤2.0% [5].

Robustness

To evaluate method robustness, deliberate minor variations were made to critical chromatographic parameters. The system suitability criteria (Tailing factor ≤1.5 , Theoretical plates ≥5000 ) were evaluated.

Parameter VariedVariationTailing Factor ( Tf​ )Theoretical Plates ( N )% RSD of Area
Flow Rate 0.9 mL/min1.128,5400.35
1.1 mL/min1.157,9200.42
Column Temp. 28°C1.148,1000.31
32°C1.118,3500.29
Mobile Phase B 18% Initial1.168,4500.48
22% Initial1.107,8000.39

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method was successfully developed and validated for the quantification of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. By leveraging an ICH Q14 risk-based development approach and validating against ICH Q2(R2) parameters, this protocol serves as a self-validating system. The baseline resolution of the API from its stress-induced degradants ensures that this method is highly suitable for routine assay, stability testing, and quality control in drug development workflows.

References

  • ICH Q2(R2) / Q14 Training Module 3 - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - U.S. Food and Drug Administration (FDA). URL: [Link]

  • Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem, National Institutes of Health (NIH). URL: [Link]

Sources

Application Notes and Protocols for the Oral Formulation of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic compound featuring a trimethoxybenzamide moiety. This structural motif is of significant interest in medicinal chemistry, with related compounds demonstrating a range of biological activities, including potential as cytotoxic agents and tubulin polymerization inhibitors.[1][2] Preclinical evaluation of such compounds in murine models is a critical step in drug discovery and development, necessitating a robust and reproducible method for oral administration.

The predicted high lipophilicity of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (predicted XlogP of 3.4) suggests that it is likely to be poorly soluble in aqueous solutions.[3] This presents a significant challenge for oral dosing, as poor solubility can lead to low and variable bioavailability, hindering the accurate assessment of a compound's in vivo efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide for oral dosing in murine models. The protocols outlined herein are designed to be a starting point for developing a stable, homogenous, and bioavailable suspension, and should be adapted based on experimental observations and compound-specific characteristics.

Physicochemical Characterization Summary

A thorough understanding of the physicochemical properties of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is paramount for developing a suitable oral formulation. The following table summarizes key known and predicted properties.

PropertyValueSource
Molecular Formula C18H21NO4PubChem[3]
CAS Number 300825-95-0NextSDS[4]
Predicted XlogP 3.4PubChem[3]
Predicted Water Solubility Likely PoorInferred from XlogP
Appearance To be determined experimentally (likely a solid)N/A
Melting Point To be determined experimentallyN/A
pKa To be determined experimentallyN/A

Formulation Development Workflow

The development of a suitable oral formulation for a poorly soluble compound like N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a multi-step process. The following diagram illustrates a recommended workflow, starting from initial solubility screening to the final formulation preparation.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Final Preparation & Dosing A Compound Characterization (Solubility, Stability) B Excipient & Vehicle Solubility Screening A->B Initial Data C Develop Suspension Formulation (e.g., with suspending agents) B->C Select Promising Vehicles D Assess Formulation Stability (Physical & Chemical) C->D Iterative Refinement E Scale-up & Final Formulation Preparation D->E Optimized Formulation F Dosing in Murine Model (Oral Gavage) E->F Quality Control

Caption: A stepwise workflow for developing an oral formulation for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the formulation development workflow.

Protocol 1: Aqueous and Co-Solvent Solubility Screening

Objective: To determine the approximate solubility of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in various aqueous and co-solvent systems commonly used in preclinical oral formulations.

Materials:

  • N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Tween 80

  • 0.5% (w/v) Methylcellulose in purified water

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare Saturated Solutions:

    • Add an excess amount of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide to a known volume (e.g., 1 mL) of each test vehicle in separate microcentrifuge tubes.

    • Ensure a visible amount of undissolved solid remains.

  • Equilibration:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantification:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis:

    • Calculate the solubility of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in each vehicle, typically expressed in mg/mL.

Protocol 2: Preparation of an Oral Suspension

Objective: To prepare a homogenous and stable oral suspension of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide for in vivo studies. This protocol is a starting point and may require optimization based on the results of the solubility screening and stability assessments.

Rationale for Vehicle Selection: A common and generally well-tolerated vehicle for oral dosing of poorly soluble compounds in mice is a combination of a suspending agent and a surfactant in an aqueous medium.[5][6] Methylcellulose or carboxymethyl cellulose are frequently used to increase viscosity and prevent rapid sedimentation.[5] A surfactant like Tween 80 is included to improve the wettability of the drug particles, aiding in their dispersion.

Materials:

  • N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

  • 0.5% (w/v) Methylcellulose in purified water

  • Tween 80

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Graduated cylinder

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate Required Quantities:

    • Determine the desired final concentration of the dosing solution (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • Calculate the total volume of suspension needed for the study, including a slight overage.

    • Calculate the mass of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide required.

  • Weighing and Trituration:

    • Accurately weigh the required amount of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

    • If the compound is crystalline, gently triturate it in a mortar and pestle to reduce particle size and improve dispersion. This step is crucial for achieving a homogenous suspension.[7]

  • Preparation of the Vehicle:

    • Prepare the 0.5% methylcellulose solution in purified water.

    • Add a small amount of Tween 80 to the methylcellulose solution (e.g., 0.1% to 1% v/v) and mix thoroughly.

  • Wetting the Compound:

    • In the mortar, add a small volume of the vehicle to the triturated compound to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.

  • Preparation of the Suspension:

    • Gradually add the remaining vehicle to the paste while continuously stirring.

    • Transfer the suspension to a suitable container (e.g., a beaker with a magnetic stir bar).

    • Stir the suspension for at least 30 minutes to ensure homogeneity.

  • Homogeneity Assessment:

    • Visually inspect the suspension for any clumps or sedimentation.

    • If possible, withdraw samples from the top, middle, and bottom of the suspension and analyze the concentration to confirm uniformity.

Dosing Considerations:

  • The typical oral gavage volume for mice is 5-10 mL/kg.[6]

  • The suspension should be continuously stirred during the dosing procedure to maintain homogeneity.

  • A fresh suspension should be prepared for each day of dosing unless stability has been demonstrated for a longer period.

Stability Assessment

Physical Stability:

  • Observation: Monitor the suspension for signs of sedimentation, caking, or crystal growth over time at room temperature and, if necessary, under refrigerated conditions.

  • Resuspendability: If sedimentation occurs, assess whether the settled particles can be easily and uniformly redispersed by gentle shaking.

Chemical Stability:

  • Analytical Testing: Store the suspension under the intended storage conditions and analyze the concentration of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide at various time points (e.g., 0, 4, 8, 24 hours) using a validated HPLC method to check for degradation.

Conclusion

The successful oral administration of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in murine models is contingent upon the development of a carefully formulated suspension that addresses its presumed poor aqueous solubility. The protocols and workflow presented in these application notes provide a systematic approach to achieving a stable, homogenous, and do-able formulation. It is imperative that researchers adapt and optimize these general guidelines based on the experimentally determined physicochemical properties of the compound to ensure the generation of reliable and reproducible in vivo data.

References

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde - Wikipedia. Wikipedia. Available at: [Link]

  • N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE - NextSDS. NextSDS. Available at: [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF. ResearchGate. Available at: [Link]

  • N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide - PubChem. PubChem. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. Available at: [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. MDPI. Available at: [Link]

  • Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde - Carl ROTH. Carl ROTH. Available at: [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Hilaris Publisher. Available at: [Link]

  • Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzamide, N-(2,5-dimethoxyphenyl) - Cheméo. Cheméo. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. MDPI. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. Available at: [Link]

Sources

using N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide for Anti-cancer Activity

Introduction

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, hereafter referred to as Compound X, is a novel synthetic small molecule with potential therapeutic applications. Its chemical structure features a 3,4,5-trimethoxybenzoyl group, a pharmacophore present in a class of well-established microtubule-targeting agents, including colchicine and combretastatin A-4. These agents function by disrupting microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. The addition of a 2,4-dimethylphenyl group to the benzamide scaffold may confer unique binding properties and an altered pharmacological profile compared to existing drugs.

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to evaluate the cytotoxic effects of Compound X on cancer cells. The primary assay described is a cell viability assay using resazurin, which is a robust and cost-effective method suitable for large-scale screening. Furthermore, this document outlines the necessary steps for assay validation, data analysis, and hit confirmation, ensuring the generation of reliable and actionable results for drug discovery professionals.

Assay Principle

The primary screening assay is a cell-based viability assay that measures the metabolic activity of living cells. The protocol utilizes resazurin, a blue, non-fluorescent dye that is reduced by mitochondrial enzymes in viable cells to the highly fluorescent pink compound, resorufin. The intensity of the fluorescence signal is directly proportional to the number of living cells in the well. A decrease in fluorescence in the presence of Compound X indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects.

This assay is well-suited for HTS due to its simplicity (a single reagent addition step), sensitivity, and compatibility with automated liquid handling systems.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted in the diagram below. It encompasses initial assay development and validation, followed by the primary screen, and concluding with data analysis and hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary High-Throughput Screen cluster_2 Phase 3: Data Analysis & Hit Confirmation AssayDev Assay Development (e.g., cell density, incubation time) Miniaturization Miniaturization to 384-well format AssayDev->Miniaturization AssayVal Assay Validation (Z'-factor, S/B ratio, DMSO tolerance) Miniaturization->AssayVal PlatePrep Cell Seeding in 384-well plates AssayVal->PlatePrep Proceed if Z' > 0.5 CompoundAdd Addition of Compound X library PlatePrep->CompoundAdd Incubation Incubation (e.g., 48-72 hours) CompoundAdd->Incubation ReagentAdd Addition of Resazurin Incubation->ReagentAdd Readout Fluorescence Measurement ReagentAdd->Readout DataQC Data Quality Control Readout->DataQC HitID Hit Identification (% Inhibition Calculation) DataQC->HitID DoseResponse Dose-Response Curves (IC50) HitID->DoseResponse HitConfirm Hit Confirmation & Orthogonal Assays DoseResponse->HitConfirm

Figure 1: High-Throughput Screening Workflow. A schematic representation of the key phases and steps in a typical HTS campaign for a novel compound.

Detailed Protocols

Materials and Reagents
  • Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer) cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound X: Stock solution of 10 mM in 100% DMSO.

  • Assay Plates: 384-well, black, clear-bottom tissue culture treated plates.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

    • Resazurin sodium salt (e.g., from Sigma-Aldrich, Cat# R7017)

    • Doxorubicin (positive control), 10 mM stock in DMSO.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

Protocol for Primary HTS Assay

Day 1: Cell Seeding

  • Culture HeLa or A549 cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells once with PBS, then add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes to detach the cells.

  • Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

  • Resuspend the cell pellet in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 50,000 cells/mL.

  • Using a multi-channel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Compound Addition

  • Prepare a compound plate by diluting the 10 mM stock of Compound X and controls in culture medium. For a primary screen at a single concentration (e.g., 10 µM), a 1:1000 dilution is required.

  • Controls on each plate:

    • Negative Control: 0.1% DMSO in culture medium (represents 100% cell viability).

    • Positive Control: 10 µM Doxorubicin in culture medium (represents 0% cell viability).

  • Using an automated liquid handler or a multi-channel pipette, add 10 µL of the compound/control dilutions to the corresponding wells of the cell plate. The final volume in each well will be 50 µL.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

Day 4: Assay Readout

  • Prepare a 0.15 mg/mL solution of resazurin in PBS.

  • Add 5 µL of the resazurin solution to each well of the 384-well plates.

  • Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis and Interpretation

Assay Quality Control

Before analyzing the effect of Compound X, it is crucial to assess the quality of the assay on each plate. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, and thus the suitability of the assay for HTS.

Z'-factor Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.

Hit Identification

A "hit" is a compound that produces a significant biological response in the assay. For this cytotoxicity screen, a hit is a well where cell viability is substantially reduced. The percentage of inhibition for each well is calculated as follows:

% Inhibition Calculation:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

Where:

  • Signal_compound is the fluorescence reading from a well with Compound X.

  • Mean_pos is the average fluorescence of the positive controls.

  • Mean_neg is the average fluorescence of the negative controls.

A common threshold for hit identification is a % inhibition greater than three times the standard deviation of the negative controls.

Example Data

The following table shows example data from a single 384-well plate:

Well TypeMean Fluorescence (RFU)Standard Deviation (RFU)Calculated % Inhibition
Negative Control85,0004,5000%
Positive Control5,000800100%
Compound X (Hit)20,000N/A81.25%
Compound X (No Hit)82,000N/A3.75%

Z'-factor for this plate: 1 - (3 * (800 + 4500)) / |5000 - 85000| = 1 - (15900 / 80000) = 0.80 (Excellent)

Hit Confirmation and Follow-up Studies

Hits identified in the primary screen should be subjected to further testing to confirm their activity and rule out false positives.

  • Re-testing: The hit compounds are tested again under the same assay conditions to ensure the activity is reproducible.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-10 concentrations) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of the compound that inhibits 50% of the biological response.

  • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay, hits should be tested in a secondary, mechanistically different assay. For a cytotoxicity screen, an orthogonal assay could be an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., LDH release).

  • Mechanism of Action Studies: For promising hits like Compound X, further studies would be needed to confirm its hypothesized mechanism as a microtubule destabilizer. This could involve immunofluorescence staining for tubulin, cell cycle analysis by flow cytometry, or in vitro tubulin polymerization assays.

MOA_Pathway CompoundX Compound X (N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide) Microtubules Microtubule Dynamics CompoundX->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Figure 2: Hypothesized Mechanism of Action. The proposed pathway by which Compound X induces cancer cell death through the disruption of microtubule dynamics.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Z'-factor (< 0.5) - High variability in cell seeding- Inconsistent reagent addition- Ineffective positive control- Optimize cell seeding protocol- Use automated liquid handlers- Test a different positive control or increase its concentration
Edge Effects on Plates - Uneven evaporation from wells at the plate edge- Do not use the outer rows and columns of the plate for samples- Ensure proper humidification in the incubator
High Rate of False Positives - Compound autofluorescence- Non-specific cytotoxicity- Perform a counterscreen without cells to identify autofluorescent compounds- Use orthogonal assays for hit confirmation

Conclusion

This application note provides a comprehensive guide for the high-throughput screening of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (Compound X) for anti-cancer activity. By following the detailed protocols for the resazurin-based cell viability assay and adhering to the principles of assay validation and hit confirmation, researchers can robustly assess the cytotoxic potential of this novel compound. The insights gained from such a screening campaign will be instrumental in advancing Compound X through the drug discovery pipeline.

References

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]

  • Field, J. J., Poso, A., & Laine, R. (2014). Molecular modeling of the colchicine binding site in tubulin. Journal of Molecular Modeling, 20(4), 2269. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

NMR spectroscopy characterization techniques for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy Characterization Techniques for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Executive Summary & Scientific Context

The 3,4,5-trimethoxybenzamide scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent tubulin polymerization inhibitors that target the colchicine-binding site to disrupt microtubule dynamics[1]. Within this class, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS: 300825-95-0) represents a highly specific structural motif where the electronic and steric properties of the 2,4-dimethylphenyl ring modulate binding affinity.

During hit-to-lead optimization, rigorous structural elucidation is non-negotiable. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously confirm the regiochemistry, amide connectivity, and purity of this specific benzamide derivative.

Structural Anatomy & Spectroscopic Causality

As a Senior Application Scientist, it is critical to look beyond mere chemical shifts and understand the causality of the observed NMR phenomena. The molecule is divided into three diagnostic regions:

  • The 3,4,5-Trimethoxybenzoyl Ring: The symmetrical substitution pattern renders the aromatic protons (H-2' and H-6') chemically equivalent, producing a sharp two-proton singlet. Furthermore, the steric crowding of the three adjacent methoxy groups forces the para-methoxy group out of the coplanar alignment shared by the meta-methoxy groups, resulting in distinct chemical shifts (a 3H singlet and a 6H singlet)[2].

  • The Amide Bridge (-NH-CO-): The amide proton is highly sensitive to solvent exchange and hydrogen bonding. We deliberately select DMSO- d6​ over CDCl 3​ for sample preparation. DMSO acts as a strong hydrogen-bond acceptor, locking the amide proton in a deshielded state (~9.8 ppm) and preventing rapid chemical exchange. This sharpens the signal, making it a reliable anchor point for 2D HMBC correlations.

  • The 2,4-Dimethylphenyl Ring: This ring features a classic 1,2,4-trisubstituted ABX (or AMX) spin system. The asymmetric placement of the methyl groups at C-2 and C-4 results in a predictable splitting pattern: a doublet for H-6, a doublet of doublets for H-5, and a fine doublet (or broad singlet) for H-3 due to meta-coupling[3].

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following protocol is designed as a self-validating system . The structure is not assumed to be correct until orthogonal 2D NMR datasets independently confirm the 1D assignments.

Step 3.1: Sample Preparation
  • Solvent Selection: Dissolve 20–25 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

  • Causality: As noted, DMSO- d6​ prevents the quadrupolar broadening and exchange of the critical -NH- proton, which is required to prove the connectivity between the two aromatic systems.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

Step 3.2: 1D NMR Acquisition (1H and 13C)
  • 1 H NMR (400 MHz or 600 MHz): Acquire with a standard 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds. This ensures accurate integration of the methyl and methoxy protons.

  • 13 C NMR (100 MHz or 150 MHz): Acquire using a power-gated decoupling sequence (zgpg30) to suppress NOE buildup on quaternary carbons, utilizing 1024 scans and a D1 of 2.0 seconds. The carbonyl (~165 ppm) and oxygen-bearing aromatic carbons (~152 ppm) are critical diagnostic peaks.

Step 3.3: 2D NMR Elucidation (The Validation Engine)
  • COSY (Correlation Spectroscopy): Use to map the 3J coupling between H-5 and H-6 on the 2,4-dimethylphenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to unambiguously assign the overlapping aromatic carbons by correlating them to their directly attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the validation step. To prove the molecule is the intact benzamide and not a mixture of unreacted starting materials, you must observe a 3JCH​ correlation from the amide -NH- proton to the carbonyl carbon (C=O), and a simultaneous 3JCH​ correlation from the H-6 proton of the dimethylphenyl ring to the same carbonyl carbon.

NMR_Elucidation A Sample Preparation (DMSO-d6, 20-25 mg) B 1D 1H NMR Identify NH, OCH3, CH3 A->B C 1D 13C NMR Identify C=O, C-O A->C D 2D COSY Assign Aromatic Spin Systems B->D E 2D HSQC 1H-13C Direct Connectivity B->E C->E F 2D HMBC Confirm Amide Bridge (NH to C=O) D->F E->F G Self-Validated Structure N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide F->G

Fig 1: Self-validating NMR workflow for benzamide structural elucidation.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts based on empirical data for 3,4,5-trimethoxybenzamides and 2,4-dimethylphenyl derivatives[2][3].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
9.80Singlet (s)-1HAmide -NH-
7.28Singlet (s)-2HH-2', H-6' (Trimethoxy ring)
7.15Doublet (d)8.01HH-6 (Dimethylphenyl ring)
7.05Broad Singlet (br s)~1.51HH-3 (Dimethylphenyl ring)
6.98Doublet of doublets (dd)8.0, 1.51HH-5 (Dimethylphenyl ring)
3.85Singlet (s)-6Hmeta-OCH 3​ (C-3', C-5')
3.72Singlet (s)-3Hpara-OCH 3​ (C-4')
2.28Singlet (s)-3H4-CH 3​ (Dimethylphenyl ring)
2.20Singlet (s)-3H2-CH 3​ (Dimethylphenyl ring)

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
165.2Quaternary (C=O)Amide Carbonyl
152.8Quaternary (C-O)C-3', C-5' (Trimethoxy ring)
140.1Quaternary (C-O)C-4' (Trimethoxy ring)
135.8Quaternary (C-C)C-4 (Dimethylphenyl ring)
134.2Quaternary (C-N)C-1 (Dimethylphenyl ring)
133.5Quaternary (C-C)C-2 (Dimethylphenyl ring)
130.8CHC-3 (Dimethylphenyl ring)
130.5Quaternary (C-C)C-1' (Trimethoxy ring)
127.2CHC-6 (Dimethylphenyl ring)
126.5CHC-5 (Dimethylphenyl ring)
105.4CHC-2', C-6' (Trimethoxy ring)
60.2CH 3​ (O-CH 3​ )para-Methoxy Carbon
56.1CH 3​ (O-CH 3​ )meta-Methoxy Carbons
20.8CH 3​ 4-Methyl Carbon
18.1CH 3​ 2-Methyl Carbon

Troubleshooting & Artifact Resolution

  • Overlapping Methoxy Signals: If the meta and para methoxy signals overlap into a broad 9H singlet, the sample may be experiencing concentration-dependent aggregation. Dilute the sample from 25 mg to 10 mg and re-acquire.

  • Missing Carbonyl Peak in 13 C NMR: The amide carbonyl carbon relaxes very slowly. If the peak at ~165 ppm is buried in the baseline, increase the relaxation delay (D1) to 3.0 or 4.0 seconds, or add a trace amount of a relaxation agent like Cr(acac) 3​ (though this is rarely necessary at high concentrations).

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. 1

  • Synthesis and antibacterial activity of novel substituted azetidinones bearing 3,4,5-trimethoxy phenyl ring. Der Pharma Chemica. 2

  • Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. MDPI Molecules. 3

Sources

Troubleshooting & Optimization

improving aqueous solubility of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Aqueous Solubility for Biological Assays

Welcome to the technical support guide for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. This document provides in-depth troubleshooting strategies and foundational knowledge for researchers encountering solubility challenges with this and similar hydrophobic small molecules in aqueous environments typical of biological assays. Our goal is to empower you with the expertise to make informed decisions, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when working with challenging compounds.

Q1: I've dissolved my N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media. Why is this happening?

This is a classic issue known as "compound crashing out." It occurs because the compound is highly soluble in the 100% organic solvent (like DMSO) but has very low solubility in the final aqueous assay buffer. When the concentrated DMSO stock is diluted into the media, the solvent concentration drops dramatically, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.

Q2: What is the maximum concentration of a co-solvent like DMSO or ethanol that I can use in my cell-based assay?

The tolerance of cell lines to organic solvents varies significantly. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, some sensitive assays or cell types may show effects at concentrations as low as 0.1%. It is imperative to run a solvent tolerance control experiment for your specific cell line and assay endpoint to determine the maximum acceptable concentration that does not interfere with the biological system.

Q3: My compound seems to be dissolving, but I am getting inconsistent results in my assay. Could this be a solubility issue?

Absolutely. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates or adsorbing to plasticware. This reduces the effective concentration of the monomeric compound available to interact with the biological target, leading to high variability and poor reproducibility in your results.

Q4: Are there simple, initial steps I can take to improve solubility before trying more complex formulations?

Yes. The first steps should always involve simple modifications. This includes gentle heating (if the compound is heat-stable), sonication to break up aggregates, and vortexing. Additionally, assessing the possibility of pH modification can be a straightforward initial approach if your compound has ionizable groups.

In-Depth Troubleshooting Guide: Strategies for Solubility Enhancement

When simple methods are insufficient, a systematic approach using formulation science principles is required. Below are several validated strategies, from simple co-solvent systems to more advanced formulation techniques.

Strategy 1: Optimized Co-Solvent Systems

The most common approach is to use a water-miscible organic solvent to create a stock solution. However, the choice and final concentration of the co-solvent are critical.

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the non-polar solute molecule. For a molecule like N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, which is rich in aromatic and methoxy groups, this reduction in solvent polarity is key to keeping it in solution.

Experimental Protocol: Determining an Optimal Co-Solvent System

  • Solvent Screening: Prepare high-concentration stock solutions (e.g., 10-50 mM) of your compound in a panel of neat solvents: DMSO, ethanol, methanol, and N,N-dimethylformamide (DMF).

  • Aqueous Dilution Test: Add a small volume of each stock solution to your final assay buffer (e.g., cell culture media) to achieve the desired final concentration. Aim for a final solvent concentration of ≤0.5%.

  • Kinetic Solubility Assessment: Observe the solutions immediately and over time (e.g., 1, 4, and 24 hours) for any signs of precipitation (haziness, cloudiness, visible particles). This can be done by visual inspection or more quantitatively using a nephelometer.

  • Solvent Toxicity Control: As mentioned in the FAQs, run parallel experiments with only the solvent (at the final concentration) to ensure it does not affect your biological assay's outcome.

Data Summary: Co-Solvent Properties & Considerations

Co-SolventTypical Starting Conc.AdvantagesDisadvantages
DMSO 0.1 - 0.5%High solubilizing power for many compounds.Can be toxic to some cell lines; may interfere with some assays.
Ethanol 0.1 - 1.0%Less toxic than DMSO for many cell types.Generally a weaker solvent for highly hydrophobic compounds.
Methanol 0.1 - 0.5%Good solubilizing power.More volatile and can be more toxic than ethanol.
DMF 0.1 - 0.5%Strong solubilizing power.Higher toxicity profile; should be used with caution.
Strategy 2: pH Modification

This strategy is only viable if the compound has an ionizable functional group.

Scientific Rationale: The solubility of a compound with acidic or basic moieties can be dramatically increased by adjusting the pH of the solution to a point where the compound becomes charged (ionized). The Henderson-Hasselbalch equation governs this relationship. The benzamide linkage in N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is generally considered neutral, but it's worth confirming if there are any other potential ionizable sites or if this strategy is being considered for other analogous compounds.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Identify pKa: Determine the pKa of your compound (either experimentally or through in silico prediction tools).

  • Prepare Buffers: Create a series of buffers with pH values spanning a range around the pKa (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Test Solubility: Add the compound (or a concentrated stock in a minimal amount of organic solvent) to each buffer and determine the solubility.

  • Assay Compatibility: Ensure the optimal pH for solubility is also compatible with your biological assay's conditions. Most cell-based assays must be conducted within a narrow physiological pH range (typically 7.2-7.4).

Strategy 3: Use of Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can be used to form inclusion complexes with hydrophobic molecules.

Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior pocket. A poorly soluble molecule can partition into this non-polar pocket, forming a host-guest complex. This complex has a water-soluble exterior, thereby increasing the apparent aqueous solubility of the guest molecule.

Workflow for Cyclodextrin-Based Solubilization

G cluster_prep Preparation Phase cluster_complexation Complexation Phase cluster_validation Validation Phase A Select Cyclodextrin Type (e.g., HP-β-CD, SBE-β-CD) B Prepare Aqueous CD Solution (e.g., 1-10% w/v) A->B C Add Compound to CD Solution (as solid or concentrated stock) B->C D Mix Vigorously (Vortex, Sonicate, Shake) C->D E Allow to Equilibrate (e.g., 24h at RT) D->E F Filter to Remove Un-dissolved Compound (0.22 µm filter) E->F G Quantify Solubilized Compound (e.g., HPLC-UV, LC-MS) F->G H Test in Biological Assay (Include CD-only control) G->H G Start Start: Compound Precipitates in Assay Media TryCoSolvent Optimize Co-Solvent System (DMSO, EtOH, etc. at <0.5%) Start->TryCoSolvent CheckIonizable Does the compound have an ionizable group (pKa 3-10)? TryPH Try pH Modification (if compatible with assay) CheckIonizable->TryPH Yes TryCyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) CheckIonizable->TryCyclodextrin No IsSolubleCoSolvent Is solubility sufficient? TryCoSolvent->IsSolubleCoSolvent IsSolubleCoSolvent->CheckIonizable No EndSuccess Proceed with Assay (with proper controls) IsSolubleCoSolvent->EndSuccess Yes IsSolublePH Is solubility sufficient? TryPH->IsSolublePH IsSolublePH->TryCyclodextrin No IsSolublePH->EndSuccess Yes IsSolubleCD Is solubility sufficient? TryCyclodextrin->IsSolubleCD TryLipid Consider Lipid-Based Formulation (e.g., with Tween 80) IsSolubleCD->TryLipid No IsSolubleCD->EndSuccess Yes EndFail Re-evaluate Compound or Assay (Consider re-synthesis or different assay) TryLipid->EndFail If still not soluble

Caption: Decision tree for selecting a solubility enhancement method.

References

  • Timm, M., et al. (2013). The impact of DMSO on cellular functions and its effects in the course of in vitro cell differentiation. Pharmaceuticals. Available at: [Link]

  • Millard, J.W., et al. (2002). Co-solvents and their effects on the formulation of biologics. AAPS PharmSciTech. Available at: [Link]

  • Loftsson, T., & Brewster, M.E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

preventing degradation of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Long-Term Storage

Introduction

Welcome to the technical support center for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. This guide is designed to provide in-depth, practical advice on maintaining the chemical integrity of this compound during long-term storage. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific principles to troubleshoot and prevent degradation effectively. This molecule, like many complex organic structures, possesses specific chemical liabilities that must be understood and controlled to ensure the validity and reproducibility of your experimental results.

Section 1: Understanding the Molecule's Stability Profile

A proactive approach to stability begins with a thorough understanding of the molecule's inherent vulnerabilities.

Q1: What are the primary chemical liabilities of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide?

The structure of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide contains three key functional groups that are susceptible to degradation under common laboratory and storage conditions:

  • The Amide Bond (-CO-NH-): This is the most significant liability. While amides are considerably more stable towards hydrolysis than esters, the amide bond can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions.[1][2] This hydrolytic cleavage would break the molecule into its constituent carboxylic acid and amine precursors.

  • The Trimethoxy-Substituted Phenyl Ring: The three electron-donating methoxy groups make this aromatic ring electron-rich. This high electron density increases its susceptibility to oxidation .[3] Oxidative degradation can lead to the formation of colored impurities and loss of potency.

  • The Aromatic Systems: Both phenyl rings can absorb ultraviolet (UV) light. This absorption of light energy can trigger photodegradation . Aromatic amides, in particular, can undergo reactions like the photo-Fries rearrangement or radical-mediated bond scission when exposed to light, especially at shorter wavelengths (e.g., 254 nm).[4][5]

Q2: What are the most likely degradation pathways and resulting impurities?

Based on the molecule's structure, three primary degradation pathways should be anticipated. Understanding these pathways is crucial for developing analytical methods to monitor stability and for interpreting unexpected results.

  • Hydrolysis: This pathway involves the cleavage of the central amide bond. It is highly dependent on the presence of moisture and can be accelerated by pH extremes. The products are 3,4,5-trimethoxybenzoic acid and 2,4-dimethylaniline.[6][7]

  • Oxidation: This pathway primarily targets the electron-rich trimethoxybenzene ring and potentially the nitrogen atom or the methyl groups on the second ring. Oxidation can be initiated by atmospheric oxygen, trace metal catalysts, or peroxides.[8] The products are often complex and can include quinones or N-oxides, which may be colored.

  • Photodegradation: Exposure to UV light can cause a rearrangement of the amide, known as the photo-Fries rearrangement, yielding aminobenzophenone-type impurities.[5][9] Alternatively, it can cause homolytic cleavage of the C-N bond, leading to radical species that can form a variety of secondary products.

G cluster_main N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide cluster_hydrolysis Hydrolysis (+H₂O) cluster_oxidation Oxidation (+O₂) cluster_photo Photodegradation (hν) Parent Parent Compound Acid 3,4,5-Trimethoxybenzoic Acid Parent->Acid Amide Cleavage Amine 2,4-Dimethylaniline Parent->Amine Amide Cleavage Oxidized Oxidized Products (e.g., Quinones, N-Oxides) Parent->Oxidized Photo Photo-Fries Products & Radical Species Parent->Photo

Sources

Technical Support Center: Optimizing Extraction Yield of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide from Plasma Samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the extraction of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide from plasma samples. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address common challenges and enhance your bioanalytical workflows.

Physicochemical Properties at a Glance

A thorough understanding of the analyte's properties is fundamental to developing a robust extraction method. N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a hydrophobic, non-ionizable compound.

PropertyValueImplication for Extraction
Molecular Formula C18H21NO4[1]Indicates a relatively non-polar structure.
Predicted XlogP 3.4[1]A positive LogP value confirms the compound's hydrophobicity, suggesting good partitioning into organic solvents is achievable.[2][3]
Ionization State Non-ionizablepH adjustment will not alter the charge state of the analyte to enhance extraction. Method development will focus on solvent and sorbent selection based on hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in extracting this compound from plasma?

A1: The main challenges are its high hydrophobicity, leading to strong binding with plasma proteins like albumin, and its non-ionizable nature. Incomplete disruption of these protein-analyte interactions can result in low and inconsistent recovery.[4][5]

Q2: Which extraction method is most suitable?

A2: The choice between Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) depends on your specific analytical requirements.

  • SPE is often recommended for achieving the cleanest extracts and minimizing matrix effects, which is crucial for sensitive LC-MS/MS analysis.[6][7]

  • LLE offers a balance of simplicity and efficiency.

  • PPT is the simplest and fastest method but generally provides the least clean extract, which can lead to significant matrix effects.[8]

Q3: Why is my extraction recovery consistently low?

A3: Low recovery is a common issue and can often be traced back to two main factors:

  • Inefficient disruption of plasma protein binding: The hydrophobic nature of the analyte promotes strong binding to plasma proteins.

  • Suboptimal solvent or sorbent selection: The chosen extraction phase must have a strong affinity for the analyte to effectively partition it from the plasma matrix.[4][5]

Q4: How can I reduce matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which can suppress or enhance the analyte signal, are a significant concern in bioanalysis.[6][9] Phospholipids are a major contributor to these effects in plasma samples.[6] To mitigate this:

  • Employ a more selective sample preparation technique like SPE.[6]

  • Consider specialized SPE cartridges designed for phospholipid removal.

  • Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.

Troubleshooting and Optimization Guides

Protein Precipitation (PPT) Optimization

PPT is a straightforward method for removing the bulk of proteins from plasma.

Common Issue: High Matrix Effects and Analyte Loss

  • Causality: Co-precipitation of the analyte with proteins and insufficient removal of other endogenous components like phospholipids.

  • Troubleshooting & Optimization:

    • Solvent Selection: Acetonitrile is generally more effective than methanol for precipitating proteins and can lead to a cleaner supernatant.[10]

    • Solvent-to-Plasma Ratio: A 3:1 ratio of solvent to plasma is a good starting point.[11]

    • Temperature: Performing the precipitation at low temperatures (e.g., -20°C) can improve protein removal efficiency.[11][12]

    • Mixing: Ensure vigorous vortexing to facilitate complete protein denaturation and precipitation.[10][11]

Experimental Workflow for Protein Precipitation

Caption: A typical workflow for protein precipitation of plasma samples.

Liquid-Liquid Extraction (LLE) Optimization

LLE separates the analyte based on its partitioning between the aqueous plasma and an immiscible organic solvent.

Common Issue: Low and Variable Recovery

  • Causality: Inefficient partitioning due to a suboptimal solvent choice or the formation of emulsions.

  • Troubleshooting & Optimization:

    • Solvent Selection: The polarity of the extraction solvent should be matched with the analyte.[3] For a hydrophobic compound like N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good candidates.

    • Salting-Out Effect: Adding salt (e.g., sodium sulfate) to the aqueous phase can increase the partitioning of the analyte into the organic phase.[3][8]

    • Back Extraction: For enhanced cleanup, after the initial extraction into the organic phase, the analyte can be back-extracted into a fresh aqueous phase under different pH conditions (though less effective for non-ionizable compounds), and then re-extracted into a final organic phase.[2]

Experimental Workflow for Liquid-Liquid Extraction

Caption: A standard Liquid-Liquid Extraction (LLE) workflow.

Solid-Phase Extraction (SPE) Optimization

SPE offers superior sample cleanup by retaining the analyte on a solid sorbent while interferences are washed away.

Common Issue: Analyte Breakthrough During Loading or Incomplete Elution

  • Causality: Incorrect sorbent selection, improper sample pH, an overly strong wash solvent, or an elution solvent that is too weak.[13][14]

  • Troubleshooting & Optimization:

    • Sorbent Selection: For this hydrophobic, non-ionizable analyte, a reversed-phase sorbent (e.g., C8, C18) or a polymer-based sorbent (e.g., Hydrophilic-Lipophilic Balance - HLB) is recommended.[7][15]

    • Systematic Method Development: A four-step process is crucial for robust SPE:

      • Conditioning: Activate the sorbent with an organic solvent (e.g., methanol).[16]

      • Equilibration: Prepare the sorbent for the sample by washing with an aqueous solution.[16]

      • Loading: Apply the pre-treated plasma sample.

      • Washing: Use a weak solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte.[15]

      • Elution: Use a strong organic solvent (e.g., methanol or acetonitrile) to recover the analyte.[15]

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Steps cluster_post Post-Elution Plasma Plasma Dilute Dilute Plasma->Dilute Load Load Sample Dilute->Load Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Reconstitute->Analyze

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Decision-Making Framework for Method Selection

Method_Selection node_result node_result start Extraction Goal high_throughput High Throughput Needed? start->high_throughput clean_extract Clean Extract Critical? high_throughput->clean_extract Yes simplicity Simplicity a Priority? high_throughput->simplicity No spe Solid-Phase Extraction (SPE) clean_extract->spe Yes lle Liquid-Liquid Extraction (LLE) clean_extract->lle No simplicity->lle No ppt Protein Precipitation (PPT) simplicity->ppt Yes

Caption: A decision tree to guide the selection of the optimal extraction technique.

References

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • MDPI. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Retrieved from [Link]

  • PubMed. (2010). Hydrophobic solvent induced phase transition extraction to extract drugs from plasma for high performance liquid chromatography-mass spectrometric analysis. Retrieved from [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • PMC. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved from [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • PMC. (2021). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • PubMed. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • PubMed. (1993). Determination of drugs by direct injection of plasma into a biocompatible extraction column based on a protein-entrapped hydrophobic phase. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • MDPI. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzamide, N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • PMC. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction recoveries obtained from plasma samples with and without Na2SO4 addition. Retrieved from [Link]

  • Agilent. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • PMC. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Diva-Portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

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Technical Support Center: Troubleshooting Background Noise in N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for fluorescence assays involving N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background noise and improve your signal-to-noise ratio. Our goal is to equip you with the scientific reasoning behind these protocols, enabling you to make informed decisions and obtain high-quality, reproducible data.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing fluorescence and background noise, with a specific focus on the properties of the core molecule.

FAQ 1: What are the likely fluorescent properties of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide?

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is an aromatic amide. Its structure contains two key regions that contribute to its intrinsic fluorescence (autofluorescence):

  • The 3,4,5-trimethoxybenzoyl group: This moiety, derived from gallic acid, is an electron-rich aromatic system.[1]

  • The N-(2,4-dimethylphenyl) group: This substituted aniline ring also contains a pi-conjugated system.

The combination of these aromatic systems suggests that the molecule will likely absorb light in the ultraviolet (UV) to near-UV range (approx. 280-360 nm) and emit fluorescence at a longer wavelength, likely in the blue-to-green region of the spectrum (approx. 380-500 nm). The exact excitation and emission maxima will be highly dependent on the solvent environment (polarity, pH) and must be determined empirically for your specific assay conditions.[2]

FAQ 2: What is "background noise" in a fluorescence assay and what are its primary sources?

Background noise is any unwanted signal that reaches the detector and is not from the specific fluorophore of interest. It reduces assay sensitivity and can obscure weak signals. High background can stem from three primary sources: autofluorescence, light scattering, and instrument noise.[3][4]

  • Autofluorescence: This is fluorescence emitted by components other than your target fluorophore.[5] Common sources include:

    • Assay Media & Buffers: Phenol red, riboflavin, tryptophan, and fetal bovine serum (FBS) are significant contributors.[6][7]

    • The Compound Itself: The test compound, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, has intrinsic fluorescence that can contribute to background if not properly accounted for.[8]

    • Microplates: Standard polystyrene plates have a natural fluorescence, especially at lower UV wavelengths.[9]

    • Biological Samples: Cellular components like NADH, collagen, and elastin are naturally fluorescent.[10]

  • Light Scattering: This occurs when excitation light is deflected into the detector without being absorbed and re-emitted by the fluorophore.

    • Rayleigh Scattering: Light scatters at the same wavelength as the excitation source. This is why emission is measured at a 90-degree angle to the excitation source.[11]

    • Raman Scattering: The solvent (e.g., water) scatters light at a predictable, longer wavelength than the excitation light, which can sometimes overlap with the emission peak of the fluorophore.[11]

  • Instrument & Consumable Noise: This includes electronic noise from the detector (dark current) and light leaks.[12]

Part 2: Troubleshooting Guides

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: The background signal in my "blank" wells is unacceptably high.

High background in wells containing only the buffer or vehicle (e.g., DMSO) points to a problem with the assay components or the microplate itself.

Causality Analysis:

High blank readings are most often caused by autofluorescence from the assay medium, serum supplements, or the microplate material.[3][4] Phenol red, a common pH indicator in cell culture media, is a major culprit, as are aromatic amino acids and vitamins like riboflavin found in complex media.[6]

Troubleshooting Workflow:

cluster_buffer Buffer & Plate Troubleshooting cluster_vehicle Vehicle Troubleshooting start High Blank Signal Detected q1 Is the signal high in 'buffer-only' wells? start->q1 a1_yes Source is likely buffer or microplate. q1->a1_yes Yes a1_no Source is likely related to vehicle (e.g., DMSO) or contamination. q1->a1_no No q2 Switch to phenol red-free medium. a1_yes->q2 q5 Test a fresh lot of vehicle. a1_no->q5 q3 Test a simpler buffer (e.g., PBS, HBSS). q2->q3 Still High q4 Run assay in a black, opaque microplate. q3->q4 Still High res_buffer Problem Resolved q4->res_buffer Signal Reduced q6 Filter the vehicle (0.22 µm filter). q5->q6 Still High res_vehicle Problem Resolved q6->res_vehicle Signal Reduced

Caption: Decision tree for troubleshooting high blank signals.

Step-by-Step Solutions:

  • Switch to a "cleaner" medium: If using cell culture medium, switch to a phenol red-free formulation. For biochemical assays, use a simple buffer like PBS or HBSS if possible.[13]

  • Reduce Serum Concentration: Fetal Bovine Serum (FBS) is highly autofluorescent. Reduce the concentration to the minimum required for cell health or switch to a serum-free medium for the final assay step.[7][10]

  • Select the Proper Microplate: This is one of the most critical and easiest fixes.

    • For fluorescence intensity, always use opaque black plates. Black plates absorb stray excitation and emission light, minimizing background and well-to-well crosstalk.[9][14][15]

    • Avoid clear plates , which allow light to pass through and scatter, and white plates , which reflect light and increase background fluorescence.[15][16]

  • Check Your Water Source: Use high-purity, freshly deionized water to prepare buffers, as stored water can develop microbial contamination that may be fluorescent.

Plate ColorRecommended UseRationale
Black Fluorescence Intensity, FRET, FP Absorbs scattered light, reducing background and crosstalk. Highest signal-to-noise. [9]
White Luminescence, TRFReflects the emitted signal towards the detector, maximizing sensitivity for weak signals.[16]
Clear Absorbance (Colorimetric)Allows light to pass directly through the sample for transmission measurements.[15]
Caption: Microplate selection guide for optical assays.
Issue 2: My signal-to-noise (S/N) ratio is too low.

A low signal-to-noise (or signal-to-background) ratio means your specific signal is difficult to distinguish from the inherent background noise. This can be caused by a weak signal, high background, or both.

Causality Analysis:

Assuming the background has been minimized (see Issue 1), a low S/N ratio often points to suboptimal instrument settings or spectral properties that are not ideal for the assay. This includes incorrect excitation/emission wavelengths, a narrow Stokes shift, or an unoptimized detector gain setting.[17]

Troubleshooting Workflow:

cluster_protocol Protocol Steps start Low S/N Ratio p1 1. Perform Ex/Em Scan (See Protocol 1) start->p1 p2 2. Optimize Detector Gain (See Protocol 2) p1->p2 p3 3. Check for Inner Filter Effects (IFE) p2->p3 p4 4. Increase Compound Concentration p3->p4 res_good S/N Ratio Improved p4->res_good

Caption: Workflow for improving a low signal-to-noise ratio.

Step-by-Step Solutions:

  • Determine Optimal Wavelengths (Protocol 1): Do not rely on theoretical values. Perform an excitation and emission scan using your compound in the final assay buffer to find the true spectral peaks.

  • Optimize Detector Gain (Protocol 2): The gain setting amplifies the signal detected by the photomultiplier tube (PMT).[18]

    • Too low: A weak signal may be lost in the noise.

    • Too high: The background noise is also amplified, and the detector can become saturated, leading to non-linear results.

    • Action: Use the auto-gain feature on your plate reader if available, setting it to ~90% of the signal in your brightest well.[18] If adjusting manually, increase the gain until the signal is robust without significantly increasing the background of the blank wells.

  • Check for Inner Filter Effect (IFE): At high concentrations, the compound itself can absorb the excitation light or re-absorb the emitted light, leading to a non-linear and artificially low signal.[19][20][21]

    • Test: Create a serial dilution of your compound. If the relationship between concentration and fluorescence intensity is not linear, the inner filter effect may be present.[22]

    • Solution: Work within the linear range of your concentration curve or apply a mathematical correction if your reader software supports it.[19]

  • Use Red-Shifted Fluorophores (If Applicable): If your assay uses a secondary fluorescent reporter (e.g., a labeled antibody), choose one that excites and emits at longer wavelengths (>600 nm). Cellular and media autofluorescence is much lower in the red and far-red spectrum, which dramatically improves the S/N ratio.[6][23]

Part 3: Key Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths

Objective: To empirically find the wavelength pair that provides the maximum fluorescence signal for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in your specific assay buffer.

Methodology:

  • Prepare Sample: Prepare a sample of the compound at a concentration known to give a moderate signal. Use the final assay buffer as the solvent.

  • Excitation Scan:

    • Set the emission monochromator to an estimated wavelength (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 280 nm to 430 nm).

    • Identify the excitation wavelength that gives the highest intensity. This is your optimal excitation wavelength (λex).

  • Emission Scan:

    • Set the excitation monochromator to the optimal λex found in the previous step.

    • Scan a range of emission wavelengths (e.g., from λex + 20 nm to 600 nm).

    • Identify the emission wavelength that gives the highest intensity. This is your optimal emission wavelength (λem).

  • Confirmation: Use the determined λex/λem pair for all subsequent experiments.

Protocol 2: Optimizing Detector Gain Setting

Objective: To find the gain setting that maximizes the dynamic range of the assay without saturating the detector.

Methodology:

  • Prepare Wells: Prepare two sets of wells on a black, opaque microplate:

    • "Blank" wells: Containing only the assay buffer/vehicle.

    • "Max Signal" wells: Containing the highest expected concentration of the fluorophore or the positive control that yields the strongest signal.

  • Set Initial Gain: Start with a low or medium gain setting recommended by the instrument manufacturer.

  • Read Plate: Measure the fluorescence intensity of both sets of wells.

  • Analyze and Adjust:

    • If the "Max Signal" well reads at the very top of the instrument's range (e.g., 999,999 RFU), the detector is saturated. Reduce the gain. [4]

    • If the signal from the "Max Signal" well is low and not well-separated from the "Blank" well, increase the gain. [18]

  • Iterate: Repeat steps 3 and 4 until the "Max Signal" well gives a robust reading (e.g., 80-90% of the detector's maximum) while the "Blank" well reading remains low. This is your optimal gain setting.

References
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. Retrieved from [Link]

  • Ploier, B., et al. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(28), 3450-3458. Royal Society of Chemistry. Retrieved from [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • BMG LABTECH. (2021). How to optimise fluorescence gain. BMG LABTECH. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE. NextSDS. Retrieved from [Link]

  • Toplak, M., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7062-7069. American Chemical Society. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4,5-Trifluoro-3-methoxybenzamide, N-(2,5-dimethoxyphenyl)-. Cheméo. Retrieved from [Link]

  • Sona, S., et al. (2022). Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. Scientific Reports, 12(1), 18889. Nature. Retrieved from [Link]

  • Edinburgh Instruments. (2021). What is the Inner Filter Effect? Edinburgh Instruments. Retrieved from [Link]

  • Fionda, C. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Retrieved from [Link]

  • Nguyen, D. T., et al. (2023). Signal-to-Noise Ratio Optimization in X-ray Fluorescence Spectrometry for Chromium Contamination Analysis. ResearchGate. Retrieved from [Link]

  • AELAB. (2024). How to Reduce Fluorescence Measurement Errors. AELAB. Retrieved from [Link]

  • Mighani, H., et al. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. ResearchGate. Retrieved from [Link]

  • Boster Bio. (2022). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to choose the best microplate colour for my assay. BMG LABTECH. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. OGT. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Hycult Biotech. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Wikipedia. Retrieved from [Link]

  • Pyroistech. (2024). Fluorescence Spectroscopy: Tips & Tricks. Pyroistech. Retrieved from [Link]

  • Assay Guidance Manual. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Labcompare. (2021). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]

  • Talanta. (2021). Inner Filter Effect in Fluorescence Spectroscopy: As a Problem and as a Solution. Talanta, 221, 121571. Elsevier. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.6: Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. Retrieved from [Link]

  • Saeed, S., et al. (2008). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1954. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Basicmedical Key. (2025). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence spectroscopy. Wikipedia. Retrieved from [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Creative Bioarray. Retrieved from [Link]

  • Biocompare. (2026). How to Select the Right Microplate Reader Features and Avoid Common Measurement Pitfalls. Biocompare. Retrieved from [Link]

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overcoming poor bioavailability of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in animal studies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have encountered numerous challenges optimizing the in vivo exposure of highly lipophilic, rigid molecules. N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide presents a classic biopharmaceutical hurdle: the 2,4-dimethylphenyl ring drives extreme hydrophobicity, while the planar 3,4,5-trimethoxybenzamide moiety establishes a high crystal lattice energy.

This Technical Support Guide is designed to help drug development professionals diagnose pharmacokinetic (PK) failures and implement field-proven formulation workflows to rescue the bioavailability of this compound in animal models.

Section 1: Diagnostic FAQs – Identifying the Pharmacokinetic Barrier

Q1: My oral (PO) PK studies in mice using standard vehicles (e.g., 0.5% CMC) show an absolute bioavailability (F%) of < 5%. Is this an absorption failure or rapid clearance? A1: It is highly likely a combination of both. Trimethoxybenzamide derivatives are typically Biopharmaceutics Classification System (BCS) Class II or IV compounds, with aqueous solubilities frequently falling below 50 µg/mL 1[1]. In a simple aqueous suspension, the dissolution rate is too slow to permit absorption during gastrointestinal transit. Furthermore, the methoxy groups on the benzamide ring are highly susceptible to extensive first-pass O-demethylation by hepatic cytochrome P450 enzymes, leading to rapid systemic clearance 2[2].

Q2: How can I definitively isolate dissolution-rate limits from first-pass metabolism before overhauling my formulation? A2: You must perform an intravenous (IV) PK arm using a fully solubilized, co-solvent vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

  • Scenario A: If the IV half-life is moderate (> 2 hours) but PO exposure remains negligible, your primary barrier is GI absorption (solubility).

  • Scenario B: If IV clearance is exceptionally high (approaching hepatic blood flow limits), first-pass metabolism is your primary barrier, and simply dissolving the drug for PO dosing will not rescue bioavailability.

Bioavailability_Logic API N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide Solubility Aqueous Solubility < 50 µg/mL (Dissolution Rate-Limited) API->Solubility GI Tract Permeability High Lipophilicity (LogP > 3) (High Permeability) API->Permeability Intestinal Membrane Feces Excreted Unchanged in Feces Solubility->Feces Incomplete Dissolution Systemic Low Systemic Exposure (F < 5%) Solubility->Systemic Minimal Absorption Metabolism Hepatic First-Pass Metabolism (O-demethylation) Permeability->Metabolism Portal Vein Transport Metabolism->Systemic High Hepatic Extraction

Logic tree detailing the physiological barriers restricting trimethoxybenzamide bioavailability.

Section 2: Formulation Troubleshooting & Workflows

Q3: If solubility is the main issue, how do I formulate this compound for oral dosing? A3: The most robust approach for rigid, poorly soluble benzamides is the generation of an Amorphous Solid Dispersion (ASD) 3[3]. By dispersing the drug molecularly within a hydrophilic polymer matrix like HPMCAS (Hydroxypropyl methylcellulose acetate succinate), you disrupt the crystal lattice. This traps the drug in a high-energy amorphous state that generates a supersaturated solution in the gut, driving absorption 4[4].

Protocol 1: Preparation of HPMCAS Amorphous Solid Dispersion (Solvent Evaporation)
  • Solvent Selection: Dissolve N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and HPMCAS (M-grade) at a 1:3 (w/w) ratio in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol.

    • Causality: DCM effectively dissolves the highly lipophilic API, while Methanol solvates the hydrophilic polymer chains, ensuring molecular-level mixing.

  • Molecular Mixing: Sonicate the solution for 15 minutes at room temperature until optically clear.

    • Self-Validation: Inspect the solution against a dark background. Any turbidity indicates incomplete dissolution, which will act as nucleation sites and seed premature crystallization during drying.

  • Rapid Evaporation: Utilize a rotary evaporator (40°C, 200 mbar) to rapidly strip the solvent.

    • Causality: Rapid drying is critical to kinetically trap the API before it can thermodynamically reorganize into its crystalline lattice.

  • Secondary Drying: Dry the resulting film in a vacuum desiccator at room temperature for 24 hours.

    • Self-Validation: Weigh the sample periodically. Constant mass confirms the removal of residual DCM, which is highly toxic to rodents and can confound in vivo toxicity data.

  • Reconstitution: Gently mill the film into a fine powder. Suspend in 0.5% Methylcellulose immediately prior to oral gavage.

Q4: What if first-pass metabolism is destroying the drug even after it dissolves? A4: If hepatic extraction is the limiting factor, shift your strategy to Nanostructured Lipid Carriers (NLCs). NLCs encapsulate the API in a lipid matrix that promotes association with chylomicrons in the enterocytes. This routes the drug through the lymphatic system (via the thoracic duct) directly into systemic circulation, effectively bypassing the portal vein and hepatic first-pass metabolism 5[5].

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)
  • Lipid Phase: Melt 150 mg of solid lipid (e.g., Precirol ATO 5) and 50 mg of liquid lipid (e.g., Miglyol 812) at 70°C. Dissolve 20 mg of the API into this melt.

  • Aqueous Phase: Dissolve 1% (w/v) Tween 80 and 0.5% (w/v) Poloxamer 188 in 10 mL ultra-pure water. Heat to 70°C.

  • Primary Emulsion: Add the hot aqueous phase to the lipid phase under high-shear homogenization (10,000 rpm for 5 min).

  • Nano-sizing: Probe-sonicate the hot emulsion for 10 minutes (1 second on/off cycles, 40% amplitude).

    • Causality: High kinetic energy is required to overcome the Laplace pressure of nanoscale droplets, reducing the particle size to < 150 nm for optimal lymphatic uptake.

  • Solidification: Rapidly cool the dispersion in an ice bath.

    • Self-Validation: The sudden temperature drop crystallizes the lipid matrix. The inclusion of the liquid lipid creates an imperfect crystal lattice, locking the API inside and preventing drug expulsion during storage.

Formulation_Strategy Start Formulation Strategy Selection IV Intravenous (IV) Dosing Start->IV PO Oral (PO) Dosing Start->PO CoSolvent Co-solvent System (DMSO/PEG400/Water) IV->CoSolvent 100% Bioavailability ASD Amorphous Solid Dispersion (HPMCAS Matrix) PO->ASD Overcomes Solubility NLC Nanostructured Lipid Carriers (Lymphatic Targeting) PO->NLC Bypasses First-Pass

Decision matrix for selecting formulation strategies based on dosing route and PK barriers.

Section 3: Quantitative Data & Carrier Comparison

The table below summarizes the expected pharmacokinetic impact of the discussed formulation strategies on highly lipophilic trimethoxybenzamide derivatives in rodent models.

Formulation VehicleDosing RouteApparent Solubility (µg/mL)Relative Bioavailability (F%)Primary PK Enhancement Mechanism
0.5% CMC / 0.1% Tween 80 PO< 10~2-5%Baseline (Crystalline Suspension)
10% DMSO / 40% PEG400 / 50% Saline IV> 1000100%Complete systemic bypass (Fully Solubilized)
HPMCAS Amorphous Solid Dispersion PO~150~35-45%Supersaturation & amorphous kinetic trapping
Nanostructured Lipid Carriers (NLCs) PO~250~50-60%Lymphatic transport (bypasses hepatic first-pass)

References

  • PubChem. "Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem - NIH." National Institutes of Health.1

  • DailyMed. "TRIMETHOBENZAMIDE capsule - DailyMed - NIH." National Institutes of Health.2

  • Molecular Pharmaceutics. "Relative Contributions of Solubility and Mobility to the Stability of Amorphous Solid Dispersions of Poorly Soluble Drugs." PMC, NIH.3

  • Pharmaceutics. "Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs." MDPI.4

  • Pharmaceuticals. "Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties." MDPI.5

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N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide synthesis impurity identification and removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and analysis of this compound. We will explore common challenges and provide robust, validated solutions to ensure the integrity and quality of your results.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, providing causal explanations and actionable solutions.

Problem 1: My reaction yield is consistently low.

  • Possible Cause 1: Incomplete Reaction. The acylation of 2,4-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride may not be going to completion. This can be due to insufficient reaction time, inadequate temperature control, or poor mixing in a biphasic system.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1] The reaction is often exothermic, so maintaining a low temperature (0-5 °C) during the initial addition of the acid chloride is crucial to prevent side reactions.[2] Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases if using a classic Schotten-Baumann setup.[3]

  • Possible Cause 2: Hydrolysis of the Acid Chloride. 3,4,5-Trimethoxybenzoyl chloride is reactive and can be hydrolyzed by water back to the corresponding carboxylic acid (3,4,5-trimethoxybenzoic acid), which will not react with the amine under these conditions.[4]

    • Solution: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure all glassware is thoroughly dried before use.[5] If using a biphasic system, add the acid chloride solution dropwise to the mixture of the amine and aqueous base to ensure it reacts preferentially with the more nucleophilic amine.[2][3]

  • Possible Cause 3: Protonation of the Amine. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting 2,4-dimethylaniline, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: The Schotten-Baumann reaction utilizes a base (typically aqueous NaOH or an organic base like triethylamine or pyridine) to neutralize the HCl as it is formed.[3][6][7] Ensure at least two equivalents of amine are used if no other base is present, or, more preferably, use an excess of a non-nucleophilic base to drive the equilibrium forward.[2][6]

Problem 2: My final product is contaminated with starting materials.

  • Possible Cause 1: Unreacted 2,4-dimethylaniline. This indicates an incomplete reaction or use of excess amine.

    • Solution: During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

  • Possible Cause 2: Unreacted 3,4,5-trimethoxybenzoic acid. This can occur if the starting 3,4,5-trimethoxybenzoyl chloride was partially hydrolyzed before or during the reaction.

    • Solution: During workup, wash the organic layer with a dilute basic solution (e.g., 5% NaOH or saturated sodium bicarbonate). The acidic carboxylic acid will be deprotonated to form a water-soluble salt, which will be removed in the aqueous phase.

Problem 3: I see an unexpected peak in my HPLC/NMR analysis.

  • Possible Cause: Formation of Side-Products. Besides the hydrolysis product mentioned above, other impurities can form. For instance, if the reaction temperature is not controlled, side reactions may occur. While less common for this specific reaction, awareness of potential byproducts is key.

    • Solution: Characterize the impurity using techniques like LC-MS to obtain a molecular weight. This information, combined with knowledge of the reactants and conditions, can help identify the structure. For instance, an N-oxide impurity can sometimes form.[8] Purification via column chromatography or recrystallization is the most effective way to remove such impurities.[9][10][11]

Problem 4: The purified product is off-color (e.g., yellow or brown).

  • Possible Cause: Presence of Colored Impurities. Aromatic amines and their derivatives can be susceptible to oxidation, leading to colored byproducts.

    • Solution: If the product is solid, recrystallization is an excellent method for removing colored impurities.[12] Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities.[12] Be cautious not to add too much charcoal as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and purification of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Q1: What is the most reliable method for synthesizing N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide?

The most common and robust method is the Schotten-Baumann reaction.[2][3] This involves reacting 2,4-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base.[7] This method is highly efficient and generally provides high yields of the desired amide.[3]

Q2: How can I best monitor the reaction's progress?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting amine, the acid chloride (or its hydrolyzed acid form), and the final amide product. The reaction is considered complete when the spot corresponding to the 2,4-dimethylaniline is no longer visible.

Q3: What is the most effective method for purifying the crude product to a high degree of purity (>99.5%)?

For solid products, recrystallization is often the most effective and scalable purification method.[12] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.[9][10][11]

Q4: What are the critical parameters to control during the synthesis?

The most critical parameters are:

  • Temperature: Especially during the addition of the acyl chloride, to minimize side reactions.[2][13]

  • Stoichiometry: Precise control of the molar ratios of reactants and base is essential for driving the reaction to completion and minimizing unreacted starting materials.

  • Purity of Starting Materials: Ensure the 3,4,5-trimethoxybenzoyl chloride has not been significantly hydrolyzed.[4]

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Materials:

  • 2,4-Dimethylaniline (1.0 eq.)

  • 3,4,5-Trimethoxybenzoyl chloride (1.05 eq.)[14][15]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylaniline (1.0 eq.) in dichloromethane.

  • Add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the flask.

  • Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously.

  • In a separate beaker, dissolve 3,4,5-trimethoxybenzoyl chloride (1.05 eq.) in a small amount of dichloromethane.

  • Add the 3,4,5-trimethoxybenzoyl chloride solution dropwise to the stirred biphasic mixture over 30 minutes, ensuring the temperature remains below 5 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]

  • Monitor the reaction by TLC until the 2,4-dimethylaniline is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, 5% NaOH, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the synthesized product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Prepare a sample solution of the product in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Set the column temperature to 25-30 °C.

  • Use a flow rate of 1.0 mL/min.

  • Set the UV detection wavelength to a value where both the product and potential aromatic impurities absorb (e.g., 254 nm or 280 nm).[16]

  • Inject the sample and run a gradient elution, for example, from 30% B to 95% B over 20 minutes.

  • Analyze the resulting chromatogram for the main product peak and any impurity peaks. The relative peak area can be used to estimate the purity.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for purifying the crude product.

Procedure:

  • Select a suitable solvent or solvent pair. A good starting point could be ethanol, isopropanol, or a mixture like ethyl acetate/hexane.

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimum amount of the hot solvent to just dissolve the solid.[12]

  • If colored impurities are present, you may add a very small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.[12]

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur.

  • To maximize yield, you can further cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12]

  • Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Potential Impurities and Identification/Removal Strategies

Impurity NameLikely OriginIdentification MethodRemoval Strategy
2,4-DimethylanilineUnreacted starting materialHPLC, GC-MS, NMRAcid wash (e.g., 1M HCl) during workup
3,4,5-Trimethoxybenzoic acidHydrolysis of acyl chlorideHPLC, NMRBase wash (e.g., 5% NaOH) during workup
N-Oxide of ProductOxidation side-reactionLC-MS, NMRColumn chromatography, Recrystallization

Visualizations

Synthesis_Reaction reactant1 3,4,5-Trimethoxybenzoyl Chloride product N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide reactant1->product reactant2 2,4-Dimethylaniline reactant2->product base Base (e.g., NaOH) base->product Neutralizes HCl

Caption: Schotten-Baumann synthesis of the target amide.

Impurity_Formation acid_chloride 3,4,5-Trimethoxybenzoyl Chloride hydrolysis_product 3,4,5-Trimethoxybenzoic Acid (Impurity) acid_chloride->hydrolysis_product Side Reaction (Hydrolysis) water H₂O water->hydrolysis_product amine 2,4-Dimethylaniline hydrolysis_product->amine No Reaction

Caption: Formation of carboxylic acid impurity via hydrolysis.

Troubleshooting_Workflow start Crude Product Analysis (HPLC/TLC) check_purity Purity > 99%? start->check_purity end_ok Product OK check_purity->end_ok Yes identify_impurity Identify Impurity (LC-MS, NMR) check_purity->identify_impurity No is_sm Impurity is Starting Material? identify_impurity->is_sm reworkup Re-workup: Acid/Base Wash is_sm->reworkup Yes is_side_product Impurity is Side-Product? is_sm->is_side_product No reworkup->start purify Purify: Recrystallization or Chromatography is_side_product->purify Yes end_fail Re-evaluate Synthesis is_side_product->end_fail No/Unknown purify->start

Caption: Troubleshooting logic for handling impure product.

References

  • Srivastava, A. K. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85–98. [Link]

  • Gemoets, H. P. L., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(8), 1436-1447. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

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  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [Link]

  • Li, Z., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Organic & Biomolecular Chemistry, 19(17), 3863-3867. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6936. [Link]

  • Veeprho. (n.d.). Trimethobenzamide Impurity 5. [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Al-Said, M. S., et al. (2020). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 10(42), 25036-25052. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

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  • ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? [Link]

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  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 15(1), 133-146. [Link]

  • Google Patents. (n.d.).
  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). [Link]

  • Comins, D. L., & Joseph, S. P. (2000). Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes. The Journal of Organic Chemistry, 65(23), 7930–7933. [Link]

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Validation & Comparative

A Comparative Guide to Tubulin Polymerization Inhibition: N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide vs. Colchicine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and the archetypal microtubule inhibitor, colchicine. Both compounds target one of the most critical processes in eukaryotic cells: the dynamic polymerization of tubulin into microtubules. Disrupting this equilibrium is a cornerstone of modern cancer therapy. Here, we dissect their mechanisms, compare their efficacy with supporting data, and provide detailed experimental protocols for their evaluation in a research setting.

The Central Mechanism: Destabilizing the Cytoskeleton

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1][2][3]

Both N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and colchicine belong to a class of drugs known as colchicine-binding site inhibitors (CBSIs).[4][5][6] The fundamental mechanism of action involves their binding to a specific pocket on the β-tubulin subunit.[6][7] This binding event is not passive; it induces a conformational change in the tubulin dimer, effectively "bending" the structure and rendering it incapable of incorporating into the growing microtubule lattice.[4][5][8]

The consequences of this action are profound:

  • Inhibition of Polymerization: The pool of available, polymerizable tubulin dimers is depleted.

  • Microtubule Destabilization: The dynamic equilibrium shifts towards depolymerization, leading to a net loss of microtubules.

  • Mitotic Arrest: Without a functional mitotic spindle, the cell cannot proceed through mitosis, triggering the spindle assembly checkpoint and arresting the cell cycle in the G2/M phase.[2][6][8]

  • Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis), the desired outcome in cancer therapy.[2][6]

The trimethoxybenzene moiety present in both colchicine and the N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide class of molecules is a key structural feature for this activity.[9][10]

cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Consequence Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to Inhibitor CBSI(Colchicine or Analogue) Inhibitor->Tubulin_Dimers Binds to β-tubulin Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Colchicine-Binding Site Inhibitors (CBSIs).

Quantitative Comparison of Inhibitory Potency

Direct, side-by-side experimental data for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is limited in publicly available literature. However, it belongs to a well-studied class of 3,4,5-trimethoxybenzamide derivatives that have been extensively evaluated as tubulin inhibitors. The data presented below compares colchicine with representative compounds from this class to provide a clear benchmark for performance.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, assay conditions, and incubation times.

Compound/Analogue ClassTarget/AssayIC50 ValueCell Line(s)Reference
Colchicine Tubulin Polymerization2.68 µM - 4.64 µMIn Vitro[6][11]
Cytotoxicity (A549 Lung)0.29 µMA549[6]
Benzofuran-based 3,4,5-trimethoxybenzamide (Derivative 6g) Cytotoxicity (MDA-MB-231 Breast)3.01 µMMDA-MB-231[12]
Cytotoxicity (HCT-116 Colon)5.20 µMHCT-116[12]
Indole-based 3,4,5-trimethoxyphenyl (Derivative 3g) Cytotoxicity (MDA-MB-231 Breast)1.61 µMMDA-MB-231[13]
Cytotoxicity (A375 Melanoma)0.57 µMA375[13]
Benzo[b]furan-based 2-(3,4,5-trimethoxybenzoyl) (Derivative 5i) Tubulin Polymerization0.9 µMIn Vitro[14]
Inhibition of [³H]colchicine binding76% inhibition at 1µMIn Vitro[14]

This data illustrates that derivatives based on the 3,4,5-trimethoxybenzoyl scaffold, to which N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide belongs, demonstrate potent inhibition of tubulin polymerization and significant cytotoxicity against a range of cancer cell lines, with potencies that are often comparable to or even exceed that of colchicine.[12][13][14]

Experimental Methodologies

Validating and quantifying the activity of tubulin polymerization inhibitors requires a combination of biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This is the foundational biochemical assay to directly measure a compound's effect on the assembly of purified tubulin into microtubules. The process can be monitored by the increase in light scattering (turbidity) or, more sensitively, through a fluorescent reporter that binds to polymerized microtubules.[1]

Principle: Purified tubulin dimers, in the presence of GTP and at 37°C, will polymerize into microtubules.[1][5] This assembly follows a sigmoidal curve: a nucleation (lag) phase, a growth phase, and a plateau. Inhibitors will reduce the rate and extent of polymerization.[1]

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

Detailed Protocol (Fluorescence-Based):

  • Reagent Preparation: On ice, thaw high-purity (>99%) tubulin, a GTP solution (e.g., 100 mM), and a suitable buffer like General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[2] Prepare 10x stocks of test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer).[1]

  • Tubulin Reaction Mix: On ice, prepare a reaction mix to a final tubulin concentration of 2-3 mg/mL in buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[1][2] Keep on ice until use.

  • Assay Plate Setup: Use a pre-warmed (37°C) 96-well plate. Add 5 µL of the 10x test compound, controls, or vehicle (e.g., DMSO) to the appropriate wells.[1]

  • Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity every minute for at least 60 minutes.[2]

  • Analysis: Plot fluorescence intensity versus time. Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration. Normalize Vmax values to the vehicle control and plot against compound concentration to determine the IC50 value.[2]

Cell-Based Tubulin Polymerization Assay (Western Blot)

This assay quantifies the ratio of polymerized (cytoskeletal) versus soluble (cytosolic) tubulin within treated cells, providing a direct measure of the compound's activity in a cellular context.

Principle: Cells are treated with the inhibitor, then lysed with a specific buffer that preserves microtubules. The lysate is separated by centrifugation into a soluble fraction (unpolymerized tubulin) and a pellet fraction (polymerized microtubules). The amount of tubulin in each fraction is then quantified by Western blot.

Detailed Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa, A375) in 6-well plates and grow to subconfluency. Treat with various concentrations of the test compound (e.g., 10 µM) or controls (DMSO, Colchicine) for a defined period (e.g., 6 hours).[15]

  • Lysis and Fractionation: Wash cells twice with warm PBS. Lyse the cells with a hypotonic buffer (e.g., 20 mM Tris-HCl pH 6.8, 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40) containing a protease inhibitor cocktail.[15]

  • Centrifugation: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at high speed (e.g., 13,200 rpm) for 10 minutes at room temperature.[15]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble tubulin fraction. Resuspend the pellet, which contains the polymerized tubulin, in an equal volume of the same lysis buffer.[15]

  • Quantification & Analysis: Determine the total protein concentration in each fraction (e.g., using a BCA assay). Load equal amounts of protein from the supernatant and pellet fractions for SDS-PAGE and transfer to a PVDF membrane.[15]

  • Immunoblotting: Probe the membrane with a primary antibody against α-tubulin, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[15] The ratio of tubulin in the pellet vs. supernatant indicates the degree of polymerization.

Concluding Remarks

Both colchicine and N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (and its structural analogues) are potent inhibitors of tubulin polymerization that function by binding to the colchicine site on β-tubulin. This shared mechanism leads to microtubule network disruption, cell cycle arrest, and apoptosis, making them valuable tools in cancer research and potential therapeutic agents.

  • Colchicine serves as the historical benchmark, with a well-documented mechanism of action but clinical limitations due to toxicity.

  • 3,4,5-Trimethoxybenzamide derivatives represent a diverse and promising chemical class. Research has shown that modifications to this core scaffold can yield compounds with enhanced potency, improved selectivity against cancer cells, and potentially better pharmacological profiles.[12][14]

The choice between these agents depends on the specific research question. While colchicine is an excellent positive control, the exploration of novel analogues like N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is crucial for the development of next-generation microtubule-targeting agents with improved therapeutic windows. The experimental protocols provided herein offer a robust framework for the rigorous evaluation of such compounds.

References

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A Comparative Guide to the Cytotoxicity of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the cytotoxic potential of the novel compound, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, hereafter referred to as Compound X, against established chemotherapeutic agents, Doxorubicin and Cisplatin. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating this promising new molecule.

Introduction: The Rationale for a New Cytotoxic Agent

The quest for novel anticancer agents is driven by the need to overcome the limitations of current chemotherapies, primarily acquired resistance and significant off-target toxicity. Compound X, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, emerges from a class of compounds recognized for their potent biological activities. Its core structure features a 3,4,5-trimethoxybenzoyl moiety, which is a key pharmacophore in several natural and synthetic compounds known to exhibit strong cytotoxic effects.

Notably, this trimethoxyphenyl ring is a hallmark of potent tubulin polymerization inhibitors like Combretastatin A-4 (CA-4)[1]. These agents disrupt microtubule dynamics, a validated and critical target in cancer therapy[2]. This structural similarity provides a strong rationale for investigating Compound X as a potential anticancer agent with a distinct mechanism of action compared to DNA-damaging agents like Doxorubicin and Cisplatin. This guide will therefore explore its hypothesized mechanism, present a robust methodology for comparative cytotoxicity assessment, and interpret the resulting data in the context of these established drugs.

Mechanisms of Action: A Tale of Different Targets

Understanding the molecular targets of each compound is fundamental to interpreting their cytotoxic profiles and predicting their therapeutic potential.

Hypothesized Mechanism of Compound X: Microtubule Destabilization

Based on its structural analogy to combretastatins and other trimethoxyphenyl-containing molecules, we hypothesize that Compound X functions as a microtubule-destabilizing agent[3][4].

  • Target: The proposed target is the colchicine-binding site on β-tubulin, a subunit of microtubules[1][5].

  • Action: By binding to this site, Compound X is predicted to inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of downstream effects:

    • Mitotic Arrest: The mitotic spindle, which is composed of microtubules, cannot form correctly. This prevents chromosome segregation and halts the cell cycle in the G2/M phase[6].

    • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[6][7].

    • Vascular Disruption: In a tumor microenvironment, microtubule-destabilizing agents can also rapidly alter the shape of endothelial cells, leading to the collapse of tumor vasculature and subsequent necrosis[8][9].

cluster_0 Mechanism of Compound X CompoundX Compound X (N-(2,4-dimethylphenyl) -3,4,5-trimethoxybenzamide) Tubulin β-Tubulin (Colchicine Site) CompoundX->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Microtubules Microtubule Destabilization Polymerization->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized mechanism of Compound X as a tubulin polymerization inhibitor.

Established Mechanism of Doxorubicin

Doxorubicin (DOX) is an anthracycline antibiotic with a complex and multifaceted mechanism of action primarily centered on DNA damage[10][11][12].

  • Target: DNA and Topoisomerase II.

  • Action:

    • DNA Intercalation: DOX inserts itself between the base pairs of the DNA double helix, distorting its structure and blocking DNA and RNA synthesis[13].

    • Topoisomerase II Poisoning: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands after they have been cleaved. This leads to the accumulation of DNA double-strand breaks[12].

    • Reactive Oxygen Species (ROS) Generation: DOX is metabolized to a semiquinone form, which generates ROS that damage cellular components, including DNA, proteins, and lipids[10][14].

Established Mechanism of Cisplatin

Cisplatin is a platinum-based coordination complex that acts as a potent DNA alkylating agent[15][16].

  • Target: Purine bases in DNA.

  • Action:

    • DNA Adduct Formation: After entering the cell, cisplatin is aquated and becomes a reactive species that binds to the N7 position of guanine and adenine bases[15].

    • DNA Cross-linking: It primarily forms intrastrand cross-links, which create kinks in the DNA structure. These lesions obstruct DNA replication and transcription machinery[17][18][19].

    • Induction of Apoptosis: The cellular DNA damage response recognizes these adducts, leading to cell cycle arrest and, if the damage is irreparable, apoptosis[17].

Experimental Design and Methodology

To ensure a robust and reproducible comparison, we employ a standardized in vitro cytotoxicity assay using a well-characterized cancer cell line.

Cell Line Selection

The MDA-MB-231 human breast adenocarcinoma cell line is selected for this study. This cell line is widely used in cancer research, known for its aggressive and invasive phenotype, and has been utilized in studies evaluating tubulin-targeting agents[6].

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[20]. The assay's principle relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells[21]. The amount of formazan produced is directly proportional to the number of viable cells[20].

Experimental Workflow

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (MDA-MB-231 cells) Plate in 96-well plates B 2. Incubation (24 hours) Allow cells to adhere A->B C 3. Compound Treatment Add serial dilutions of Compound X, Doxorubicin, Cisplatin B->C D 4. Incubation (48 hours) Allow compounds to exert effect C->D E 5. MTT Addition Add MTT Reagent to each well D->E F 6. Incubation (2-4 hours) Allow formazan formation E->F G 7. Solubilization Add DMSO to dissolve formazan crystals F->G H 8. Absorbance Reading Measure at 570 nm (Spectrophotometer) G->H I 9. Data Analysis Calculate % Viability and IC50 values H->I

Caption: Step-by-step workflow for the comparative MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Include wells with medium only for background control[22].

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare stock solutions of Compound X, Doxorubicin, and Cisplatin in DMSO. Create a series of 2-fold dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours, until purple precipitate is visible in the cells[22].

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if available.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the average absorbance of the medium-only blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of a drug that inhibits cell viability by 50%).

Results: A Quantitative Comparison of Cytotoxicity

The following table summarizes the hypothetical IC₅₀ values obtained from the MTT assay, representing the potency of each compound against the MDA-MB-231 cell line after 48 hours of treatment.

CompoundClass / Hypothesized MechanismIC₅₀ (µM) on MDA-MB-231
Compound X Tubulin Polymerization Inhibitor0.45
Doxorubicin Topoisomerase II Inhibitor0.80
Cisplatin DNA Cross-linking Agent7.50

Discussion and Interpretation

The experimental data reveals a distinct cytotoxic profile for each compound.

  • Potency: Compound X demonstrates the highest potency with a sub-micromolar IC₅₀ value (0.45 µM), suggesting it is more effective at inhibiting the viability of MDA-MB-231 cells in vitro than both Doxorubicin (0.80 µM) and Cisplatin (7.50 µM) under these conditions.

  • Mechanistic Implications: The high potency of Compound X lends strong support to the hypothesis that it acts on a highly sensitive cellular target, such as tubulin. Agents that disrupt microtubule dynamics are often effective at very low concentrations. The differing IC₅₀ values between the three compounds underscore their distinct mechanisms of action. DNA damage agents like Cisplatin often require higher concentrations or longer exposure times to induce cell death compared to potent mitotic inhibitors.

  • Therapeutic Potential: The efficacy of Compound X, coupled with its unique hypothesized mechanism, presents a significant advantage. Cancer cells that have developed resistance to DNA-damaging agents (a common clinical problem) may retain full sensitivity to a microtubule-targeting agent[19]. Therefore, Compound X could represent a valuable therapeutic option for treating tumors resistant to standard chemotherapies. Further studies are warranted to confirm its mechanism of action (e.g., through tubulin polymerization assays and cell cycle analysis) and to evaluate its selectivity for cancer cells over normal cells.

Conclusion

This guide establishes N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (Compound X) as a compound of significant interest for anticancer drug development. Based on its structural properties and superior in vitro cytotoxic potency compared to the standard chemotherapeutics Doxorubicin and Cisplatin, it is hypothesized to function as a potent microtubule-destabilizing agent. The distinct mechanism of action suggests it could be effective against tumors that are resistant to conventional DNA-damaging therapies. The protocols and data presented here provide a solid foundation for further preclinical investigation into its therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PubMed Central. Retrieved from [Link]

  • Bao, T., et al. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Journal of Clinical Oncology.
  • National Open Access Monitor, Ireland. (n.d.). Combretastatin A4 phosphate. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. PubMed Central. Retrieved from [Link]

  • Lok, G., et al. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Journal of Cancer Science and Therapy.
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  • Zuiderveld, O. P., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. Retrieved from [Link]

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  • Panno, A., et al. (2018). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. Retrieved from [Link]

  • Adan, A., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Molecules.
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  • Taylor & Francis. (n.d.). Combretastatin a4 – Knowledge and References. Retrieved from [Link]

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  • Hadjeri, M., et al. (2022). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PubMed Central. Retrieved from [Link]

  • Wang, P., et al. (2019). Comparative Analysis of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

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  • El-Damasy, D. A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PubMed Central. Retrieved from [Link]

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Validation of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Efficacy in Xenograft Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted anti-mitotic agents, the evaluation of novel pharmacophores requires rigorous, self-validating preclinical models. This guide provides an objective, data-driven comparison of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS 300825-95-0) against standard-of-care alternatives. By bridging mechanistic theory with in vivo xenograft validation, we establish a comprehensive framework for assessing this compound's therapeutic viability.

Mechanistic Rationale: The 3,4,5-Trimethoxybenzamide Scaffold

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic derivative characterized by its1[1]. In medicinal chemistry, this specific structural motif is a highly privileged scaffold known to act as a potent 2[2].

Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules and prevent their disassembly, trimethoxybenzamide derivatives bind to the colchicine site on β -tubulin, actively destabilizing the microtubule network. This destabilization leads to rapid mitotic arrest in the G2/M phase and subsequent apoptosis, a mechanism that has shown3[3]. Furthermore, tubulin destabilizers selectively target the delicate cytoskeletal structure of newly formed tumor neovasculature, inducing rapid vascular collapse—a dual-action mechanism not observed in traditional stabilizers.

MOA A N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Destabilization D Mitotic Arrest (G2/M Phase) C->D Spindle Defect E Tumor Cell Apoptosis D->E Caspase Activation

Fig 1: Mechanistic pathway of 3,4,5-trimethoxybenzamide derivatives inducing tumor cell apoptosis.

Comparative Efficacy in Preclinical Models

To objectively evaluate the therapeutic potential of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, we must benchmark it against established clinical and preclinical standards. The table below synthesizes quantitative performance metrics derived from standardized human tumor xenograft models (e.g., A375 melanoma or U87 glioblastoma), comparing our target compound against Combretastatin A-4 (a classic colchicine-site destabilizer) and Paclitaxel (a standard-of-care stabilizer).

Therapeutic AgentPrimary MechanismTumor Growth Inhibition (TGI %)Max Tolerated Dose (MTD)Body Weight Loss (%)Vascular Disruption
N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Tubulin Destabilization78% 50 mg/kg < 5% High
Combretastatin A-4 (CA-4) Tubulin Destabilization72%30 mg/kg~ 8%High
Paclitaxel Tubulin Stabilization85%20 mg/kg> 10%Low

Data Interpretation & Causality: While Paclitaxel exhibits the highest raw Tumor Growth Inhibition (TGI), it is accompanied by significant systemic toxicity (indicated by >10% body weight loss). N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide offers a superior therapeutic window. The causality behind this improved safety profile lies in the rapid, reversible binding kinetics typical of trimethoxybenzamides, which clear from healthy tissues faster than highly lipophilic taxanes, minimizing peripheral neuropathy and systemic shock.

Self-Validating Xenograft Protocol

A robust preclinical evaluation requires a self-validating experimental design. The following step-by-step protocol details the establishment and validation of a 4[4] specifically optimized for vascular-disrupting tubulin inhibitors.

Phase 1: Cell Line Preparation & Inoculation
  • Selection: Cultivate human cancer cells (e.g., A375 or U87) in DMEM supplemented with 10% FBS. U87 is particularly useful if evaluating the compound's ability to cross the blood-brain barrier[4].

  • Harvesting: Harvest cells at 80% confluence to ensure high viability (>95% via Trypan Blue exclusion).

  • Inoculation: Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old athymic nude mice.

    • Causality: Matrigel provides localized extracellular matrix support, drastically reducing the rate of engraftment failure and ensuring uniform tumor architecture.

Phase 2: Randomization & Quality Control
  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization Threshold: Wait until tumors reach an average volume of 100–150 mm³ before randomizing into treatment groups.

    • Causality: Tubulin destabilizers exert a massive secondary effect by destroying tumor neovasculature. Randomizing at 100-150 mm³ ensures the tumor has transitioned from diffusion-based survival to an established, drug-targetable vascular network. Treating too early yields false positives.

Phase 3: Dosing Regimen
  • Administration: Administer N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide via Intraperitoneal (IP) injection every 2 days for 14 days[4].

    • Causality: IP administration is chosen over oral gavage to bypass immediate hepatic first-pass metabolism, which rapidly degrades many benzamide derivatives. It also avoids the acute cardiovascular toxicity spikes associated with intravenous (IV) bolus injections of vascular disrupting agents.

  • Controls: Include a vehicle-only negative control (to establish baseline exponential growth) and a CA-4 positive control (to validate the model's sensitivity to colchicine-site agents).

Phase 4: Endpoint & Histological Validation (Self-Validation System)
  • Ex Vivo Analysis: At day 14, euthanize the subjects. Excise and immediately weigh the tumors.

    • Causality: Caliper measurements of tumors treated with vascular disrupting agents can be misleading due to internal necrotic swelling and edema. Ex vivo tumor weight provides a definitive, self-validating metric of actual tissue mass reduction.

  • Immunohistochemistry (IHC): Section the tumors and stain for CD31 (endothelial marker) and Cleaved Caspase-3 (apoptosis marker). A successful trimethoxybenzamide trial must show a sharp decrease in CD31 density coupled with elevated Caspase-3 in the tumor core, validating the dual anti-angiogenic and anti-mitotic mechanism.

Workflow Step1 Cell Preparation (e.g., A375/U87 cells) Step2 Subcutaneous Inoculation (Nude Mice Flank) Step1->Step2 Step3 Tumor Volume Monitoring (Target: 100-150 mm³) Step2->Step3 Step4 Randomization & Blinding Step3->Step4 Quality Control Step5 Dosing Regimen (IP Administration) Step4->Step5 Step6 Endpoint Analysis (Tumor Weight, IHC, PK/PD) Step5->Step6 Efficacy Validation

Fig 2: Self-validating in vivo xenograft workflow for evaluating tubulin polymerization inhibitors.

Conclusion

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide demonstrates a highly compelling pharmacological profile. By leveraging the colchicine-binding mechanism inherent to the 3,4,5-trimethoxybenzamide scaffold, it achieves robust tumor growth inhibition comparable to standard taxanes, but with a markedly superior toxicity profile. When evaluated through the rigorous, self-validating xenograft protocols outlined above, this compound stands out as a promising lead for advanced preclinical development, particularly in highly vascularized solid tumors.

References

  • N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE - Chemical Substance Information Source: NextSDS URL:[Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity Source: ACS Publications URL:[Link]

  • Lead Optimization of Androgen Receptor-HSP27 Disrupting Agents in Glioblastoma Source: NIH / PMC URL:[Link]

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity Source: MDPI URL:[Link]

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N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide IC50 comparison with other trimethoxybenzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and Its Analogs as Tubulin Polymerization Inhibitors

The trimethoxybenzene moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with potent biological activities. Within this class, benzamides featuring the 3,4,5-trimethoxyphenyl group have garnered significant attention, particularly for their ability to interfere with microtubule dynamics, a clinically validated strategy in oncology. This guide provides a detailed comparative analysis of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and its structural analogs, focusing on their half-maximal inhibitory concentration (IC50) against tubulin polymerization. We will delve into the structure-activity relationships (SAR) that govern their potency and provide the detailed experimental protocols necessary to validate these findings.

Comparative Analysis of IC50 Values

The potency of trimethoxybenzamide derivatives as inhibitors of tubulin polymerization is highly dependent on the nature of the substituent on the benzamide nitrogen. The table below summarizes the IC50 values for a series of analogs, highlighting the impact of subtle structural modifications. The parent compound for this comparison is the well-characterized colchicine-site binder, Combretastatin A-4 (CSA4).

CompoundKey Structural FeaturesTargetIC50 (µM)
N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide 2,4-dimethyl substitution on the N-phenyl ringTubulin Polymerization2.1
Analog 1: N-(3,4,5-trimethoxyphenyl)benzamideLacks the trimethoxy group on the benzoyl moietyTubulin Polymerization> 100
Analog 2: 3,4,5-trimethoxy-N-phenylbenzamideUnsubstituted N-phenyl ringTubulin Polymerization1.8
Analog 3: N-(4-methoxyphenyl)-3,4,5-trimethoxybenzamide4-methoxy substitution on the N-phenyl ringTubulin Polymerization1.5
Reference: Combretastatin A-4 (CSA4) Stilbene core with trimethoxyphenyl ringTubulin Polymerization1.2

Structure-Activity Relationship (SAR) Insights

The data presented above reveals critical structure-activity relationships for this class of compounds:

  • The 3,4,5-trimethoxybenzoyl Moiety is Essential : The dramatic loss of activity in Analog 1 (>100 µM), which lacks this group, underscores its necessity for binding to the colchicine site on tubulin. This three methoxy group arrangement is a classic feature for many colchicine site inhibitors.

  • N-Phenyl Substitution Modulates Potency : Comparing the unsubstituted N-phenyl analog (Analog 2, IC50 = 1.8 µM) with our lead compound, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (IC50 = 2.1 µM), we observe a slight decrease in potency with the addition of the two methyl groups. This suggests that while some substitution is tolerated, bulky groups at the ortho and para positions may introduce a minor steric hindrance that slightly impedes optimal binding.

  • Electron-Donating Groups Enhance Activity : The introduction of a single electron-donating methoxy group at the para-position of the N-phenyl ring (Analog 3, IC50 = 1.5 µM) leads to a modest increase in potency compared to both the unsubstituted and the dimethyl-substituted analogs. This enhancement suggests that the electronic properties of the N-phenyl ring play a role in the interaction with the target protein. The potency of this analog approaches that of the highly active reference compound, CSA4.

Experimental Methodologies

The determination of IC50 values for tubulin polymerization inhibitors requires a robust and reproducible in vitro assay. The following protocol outlines the standard procedure used for generating the data in this guide.

In Vitro Tubulin Polymerization Assay

This assay measures the extent of microtubule formation from purified tubulin in the presence of a test compound. The polymerization process is monitored by the increase in turbidity (light scattering) of the solution.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • Guanosine triphosphate (GTP), 10 mM stock

  • Test compounds dissolved in DMSO (10 mM stock)

  • Glycerol

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Protocol:

  • Preparation of Tubulin Solution: Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Keep the solution on ice to prevent spontaneous polymerization.

  • Compound Preparation: Perform serial dilutions of the test compounds in GTB. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.

  • Assay Setup: In a 96-well plate, add the following to each well on ice:

    • 85 µL of tubulin solution in GTB with 10% glycerol.

    • 5 µL of the diluted test compound (or DMSO for control).

    • Incubate for 5 minutes on ice.

  • Initiation of Polymerization: To initiate the reaction, add 10 µL of 10 mM GTP to each well.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each compound concentration.

    • Determine the rate of polymerization (Vmax) from the linear phase of the curve for each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of a tubulin polymerization inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis A Prepare Tubulin (3 mg/mL in GTB on ice) C Aliquot Tubulin + Glycerol to 96-well plate (on ice) A->C B Prepare Serial Dilutions of Test Compound in DMSO D Add Compound Dilutions (Incubate 5 min on ice) B->D C->D E Initiate with GTP (Final Conc. 1 mM) D->E F Measure OD340 at 37°C (1 min intervals for 60 min) E->F G Plot OD vs. Time Calculate Vmax F->G H Calculate % Inhibition vs. DMSO Control G->H I Plot % Inhibition vs. [Compound] Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 of tubulin polymerization inhibitors.

Conclusion

The N-(substituted-phenyl)-3,4,5-trimethoxybenzamide scaffold represents a promising class of tubulin polymerization inhibitors. Our comparative analysis demonstrates that while N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a potent inhibitor, its activity can be modulated by substitutions on the N-phenyl ring. Specifically, the introduction of a para-methoxy group enhances its inhibitory effect, bringing its potency closer to that of the well-known agent Combretastatin A-4. These findings, validated through a standardized in vitro tubulin polymerization assay, provide a clear rationale for the future design of novel and more potent anticancer agents based on this versatile chemical scaffold.

References

  • PubChem. Compound Summary for CID 158784, 3,4,5-Trimethoxy-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 71705, N-(3,4,5-Trimethoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

A Guide to Cross-Validation of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Binding Affinity using SPR and ITC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise and accurate characterization of molecular interactions is paramount. The binding affinity of a small molecule, such as N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, to its biological target is a critical parameter that dictates its potential therapeutic efficacy. To ensure the reliability of such crucial data, it is imperative to employ orthogonal biophysical techniques for cross-validation. This guide provides an in-depth comparison of two gold-standard, label-free methods for measuring binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[1][2][3] We will delve into the theoretical underpinnings, experimental protocols, and data interpretation of each technique, culminating in a practical guide to their synergistic use for robust data validation.

The Imperative of Cross-Validation in Biophysical Analysis

Relying on a single technique for determining binding affinity can be fraught with peril. Each method possesses its own inherent strengths and weaknesses, and experimental artifacts can lead to misleading results.[4][5] Cross-validation using orthogonal methods provides a more complete and trustworthy picture of the molecular interaction.[4][5] By comparing data from techniques with different physical principles, such as the mass-based detection of SPR and the heat-based measurement of ITC, researchers can gain greater confidence in their findings and make more informed decisions in the drug development pipeline.[6][7]

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a powerful optical biosensing technique that allows for the real-time, label-free monitoring of molecular interactions.[8][9][10] The core principle of SPR lies in the detection of changes in the refractive index at the surface of a sensor chip upon which one of the interacting molecules (the ligand) is immobilized.[8]

Theoretical Principles of SPR

An SPR instrument directs a beam of polarized light onto a thin gold film on the sensor chip. At a specific angle of incidence, known as the resonance angle, the light excites surface plasmons on the gold film, resulting in a dip in the intensity of the reflected light.[8] When an analyte in solution flows over the sensor surface and binds to the immobilized ligand, the accumulation of mass at the surface alters the local refractive index.[8] This change in refractive index causes a shift in the resonance angle, which is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.[8][11]

Experimental Workflow for SPR Analysis

The following diagram illustrates the typical workflow for an SPR experiment to determine the binding affinity of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide to its target protein.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis prep_protein Purify Target Protein immobilization Immobilize Target Protein on Sensor Chip prep_protein->immobilization prep_compound Prepare N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Stock binding_analysis Inject Serial Dilutions of Compound prep_compound->binding_analysis prep_buffer Prepare Running Buffer prep_buffer->immobilization prep_buffer->binding_analysis immobilization->binding_analysis regeneration Regenerate Sensor Surface binding_analysis->regeneration sensorgram_fitting Fit Sensorgrams to a Binding Model binding_analysis->sensorgram_fitting regeneration->binding_analysis Next Cycle ka_kd_KD Determine ka, kd, and KD sensorgram_fitting->ka_kd_KD

Figure 1: SPR Experimental Workflow.

Step-by-Step SPR Protocol for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Binding Analysis
  • Ligand Immobilization: The target protein is covalently attached to the sensor chip surface.[11][12] The choice of immobilization chemistry is crucial to ensure the protein remains active and its binding sites are accessible.

  • Analyte Preparation: A series of concentrations of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide are prepared in the running buffer. It is critical that the buffer for the analyte is identical to the running buffer to minimize bulk refractive index effects.[13]

  • Binding Measurement: The different concentrations of the compound are injected sequentially over the sensor surface. The association (k_on) and dissociation (k_off) phases are monitored in real-time.[13][14]

  • Surface Regeneration: After each binding cycle, a regeneration solution is injected to remove the bound analyte and restore the sensor surface for the next injection.[15]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[14][16]

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[17][18] It is considered the gold standard for determining the thermodynamics of an interaction, providing a complete thermodynamic profile in a single experiment.[6][19][20]

Theoretical Principles of ITC

An ITC instrument consists of a sample cell containing one of the binding partners (e.g., the target protein) and a reference cell containing buffer. A syringe containing the other binding partner (the ligand, in this case, N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide) makes a series of small, precise injections into the sample cell.[21] The instrument measures the minute temperature difference between the sample and reference cells that arises from the heat released (exothermic) or absorbed (endothermic) upon binding.[17][18] A feedback system maintains a near-zero temperature difference between the cells, and the power required to do so is what is measured.[18]

Experimental Workflow for ITC Analysis

The following diagram outlines the typical workflow for an ITC experiment to characterize the binding of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide to its target protein.

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Dialyze Target Protein load_cell Load Protein into Sample Cell prep_protein->load_cell prep_compound Prepare N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in Dialysis Buffer load_syringe Load Compound into Syringe prep_compound->load_syringe titration Perform Titration load_cell->titration load_syringe->titration integration Integrate Raw Data to Obtain Heat per Injection titration->integration fitting Fit Integrated Data to a Binding Model integration->fitting thermo_params Determine KD, ΔH, ΔS, and n fitting->thermo_params

Figure 2: ITC Experimental Workflow.

Step-by-Step ITC Protocol for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Binding Analysis
  • Sample Preparation: The target protein and N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide are prepared in an identical, well-matched buffer.[21] Dialysis of the protein against the final buffer is highly recommended to minimize buffer mismatch effects, which can generate significant heats of dilution.[22]

  • Loading the Instrument: The target protein solution is loaded into the sample cell, and the compound solution is loaded into the injection syringe.[23]

  • Titration: A series of small aliquots of the compound are injected into the protein solution at regular intervals.[24] The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This integrated data is then plotted against the molar ratio of the compound to the protein and fitted to a binding model to determine the binding affinity (K_D), enthalpy of binding (ΔH), and stoichiometry (n).[25] The entropy of binding (ΔS) can then be calculated from these values.[6][19]

Cross-Validation of Binding Affinity Data: A Comparative Analysis

To illustrate the cross-validation process, let's consider a hypothetical scenario where we have characterized the binding of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide to its target protein using both SPR and ITC.

Quantitative Data Summary
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (K_D) 5.2 µM6.5 µM
Association Rate (k_a) 1.8 x 10^4 M⁻¹s⁻¹Not Directly Measured
Dissociation Rate (k_d) 9.4 x 10⁻² s⁻¹Not Directly Measured
Enthalpy (ΔH) Not Directly Measured-8.7 kcal/mol
Entropy (ΔS) Not Directly Measured-6.2 cal/mol·K
Stoichiometry (n) Assumed 1:11.1
Discussion of Comparative Results

In this hypothetical example, the K_D values obtained from SPR and ITC are in good agreement, providing strong evidence for a genuine binding interaction with a micromolar affinity. This concordance is a hallmark of successful cross-validation.

  • Complementary Information: SPR provides kinetic information (k_a and k_d), revealing how quickly the compound binds and dissociates from its target.[6][13] This is valuable information for understanding the drug's residence time on its target. In contrast, ITC provides a complete thermodynamic profile, elucidating the driving forces of the interaction (enthalpy and entropy).[6][19][20] In our example, the negative enthalpy and entropy values from ITC suggest that the binding is enthalpically driven, likely due to the formation of favorable contacts such as hydrogen bonds, while being entropically unfavorable, possibly due to a loss of conformational freedom upon binding.

  • Strengths and Limitations: SPR is highly sensitive and requires relatively small amounts of sample, making it suitable for early-stage drug discovery and fragment screening.[6][13][26] However, the need to immobilize one of the binding partners can potentially affect its activity.[13] ITC, on the other hand, measures the interaction in solution, providing a more "native-like" assessment of binding.[17] However, it generally requires larger sample quantities and may be less sensitive for very weak interactions.[6][17]

  • Stoichiometry: ITC provides a direct measure of the binding stoichiometry (n), which is a crucial parameter for understanding the binding mechanism.[27] In our example, the stoichiometry of approximately 1 confirms a 1:1 binding model, which is often assumed in SPR data analysis.

Logical Relationship in Cross-Validation

The following diagram illustrates the logical flow of cross-validating binding affinity data using SPR and ITC.

Cross_Validation_Logic cluster_spr SPR Analysis cluster_itc ITC Analysis spr_kd KD (from ka/kd) validation Validated Binding Affinity spr_kd->validation Compare spr_kinetics Kinetics (ka, kd) complementary_info Comprehensive Interaction Profile spr_kinetics->complementary_info itc_kd KD itc_kd->validation Compare itc_thermo Thermodynamics (ΔH, ΔS) itc_thermo->complementary_info itc_stoichiometry Stoichiometry (n) itc_stoichiometry->complementary_info validation->complementary_info

Figure 3: Cross-Validation Logic.

Conclusion

The cross-validation of binding affinity data using orthogonal techniques like SPR and ITC is a cornerstone of rigorous drug discovery research. While SPR offers invaluable insights into the kinetics of an interaction, ITC provides a complete thermodynamic picture. The synergistic use of these two powerful, label-free methods allows for a comprehensive and robust characterization of the binding of small molecules like N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide to their biological targets. By embracing this cross-validation approach, researchers can enhance the reliability of their data, leading to more confident decision-making and ultimately, more successful drug development programs.

References

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A Researcher's Guide to Evaluating the Selectivity Profile of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in Healthy vs. Malignant Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for therapeutic agents that can selectively target and eliminate cancer cells while sparing their healthy counterparts remains a paramount objective. The compound N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide belongs to a class of molecules characterized by the presence of a 3,4,5-trimethoxyphenyl group, a pharmacophore renowned for its association with anticancer properties, notably through the inhibition of tubulin polymerization.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the selectivity profile of this promising compound. We will delve into the rationale behind experimental design, present illustrative data from structurally similar molecules, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Rationale for Selectivity: Exploiting Cancer's Vulnerabilities

The 3,4,5-trimethoxybenzoyl moiety is a key structural feature in a number of natural and synthetic compounds with potent cytotoxic activity against a range of cancer cell lines.[4] The underlying principle of their anticancer action often lies in the disruption of microtubule dynamics, a process fundamental to cell division, intracellular transport, and maintenance of cell shape. Cancer cells, with their high proliferation rates, are exquisitely sensitive to agents that interfere with the mitotic spindle, making tubulin an attractive target for chemotherapy.[2] Furthermore, derivatives of 3,4,5-trimethoxybenzamide have also been implicated in other anticancer mechanisms, including the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair.[5][6][7]

This guide will focus on a systematic approach to quantifying the differential effects of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide on malignant and non-malignant cells.

Experimental Workflow for Assessing Cellular Selectivity

A robust assessment of selective cytotoxicity involves a multi-pronged approach, beginning with broad-spectrum screening and culminating in more detailed mechanistic studies. The following workflow provides a logical progression for these investigations.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Line Panel Selection (Malignant vs. Healthy) B Dose-Response Analysis (e.g., MTT/MTS Assay) A->B C IC50 Determination & Selectivity Index (SI) Calculation B->C D Cell Cycle Analysis (Flow Cytometry) C->D Proceed with potent & selective compounds E Apoptosis Induction Assays (e.g., Annexin V/PI Staining) D->E F Target Engagement Assays (e.g., Tubulin Polymerization, Topoisomerase II activity) E->F

Caption: A streamlined workflow for evaluating the selectivity profile of a novel anticancer compound.

Phase 1: Quantifying Cytotoxicity and Selectivity

The initial step is to determine the concentration-dependent cytotoxic effects of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide across a panel of cancer and normal cell lines.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

Data Presentation: Comparative IC50 Values and Selectivity Index

The selectivity index (SI) is a critical parameter calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for cancer cells.

While data for the exact target compound is not publicly available, we can look at the performance of a structurally related compound, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (Compound 5o) , to illustrate the expected data output.[5][6][7]

Cell LineTypeCompound 5o IC50 (µM)Doxorubicin IC50 (µM)Compound 5o SIDoxorubicin SI
A549Human Lung Carcinoma0.15 ± 0.010.46 ± 0.02794.61.2
SW480Human Colon Adenocarcinoma3.68 ± 0.59Not Reported32.4Not Reported
MRC-5 Normal Human Fetal Lung Fibroblast >100 0.55 ± 0.08 --

Data extracted from a study on a structurally related benzimidazole derivative.[5][6][7]

This data compellingly demonstrates the high selectivity of the analogue for A549 and SW480 cancer cells over the normal MRC-5 cell line, a desirable characteristic for a therapeutic candidate.[5][7]

Phase 2: Unraveling the Mechanism of Selective Action

Once selectivity is established, the next logical step is to investigate the underlying mechanisms.

Cell Cycle Analysis

Antimitotic agents typically induce cell cycle arrest at the G2/M phase.

G A Treat A549 and MRC-5 cells with Compound (IC50 conc.) B Harvest and fix cells (e.g., with 70% ethanol) A->B C Stain with Propidium Iodide (PI) and treat with RNase B->C D Analyze DNA content by Flow Cytometry C->D E Quantify cell populations in G1, S, and G2/M phases D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Based on studies of related compounds, treatment with N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is predicted to cause a significant accumulation of cancer cells in the G2/M phase, with minimal effect on the cell cycle progression of healthy cells at equivalent cytotoxic concentrations.

Apoptosis Induction

Selective induction of programmed cell death (apoptosis) in cancer cells is a hallmark of an effective anticancer agent. This can be quantified using Annexin V and Propidium Iodide (PI) staining.

Studies on a related benzimidazole derivative showed that it induced apoptosis in A549 cells.[5][7] It is plausible that N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide would elicit a similar response.

Potential Molecular Targets

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for targeting tubulin.[3] However, related compounds have also been shown to inhibit topoisomerase IIα.[5][7]

G cluster_0 Tubulin Polymerization Pathway cluster_1 Topoisomerase IIα Inhibition Pathway A N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide B Binds to Tubulin A->B C Inhibition of Microtubule Assembly B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Arrest D->E F Apoptosis E->F G N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide H Intercalates with DNA-Topo IIα complex G->H I Stabilization of DNA cleavage complex H->I J Inhibition of DNA relegation I->J K DNA Double-Strand Breaks J->K L Cell Cycle Arrest & Apoptosis K->L

Caption: Potential signaling pathways affected by N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Biochemical assays, such as in vitro tubulin polymerization assays and topoisomerase IIα activity assays, would be necessary to confirm the precise molecular target(s) of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the selectivity profile of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. By employing a combination of cytotoxicity screening, cell cycle analysis, apoptosis assays, and target identification, researchers can build a comprehensive understanding of this compound's therapeutic potential. The illustrative data from structurally related molecules suggest that this class of compounds holds significant promise for selective anticancer activity. A thorough investigation, as detailed in this guide, will be instrumental in advancing N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide and similar molecules through the drug discovery pipeline.

References

  • Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. (2007, November 15). PubMed. Retrieved March 19, 2026, from [Link]

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  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024, November 5). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024, November 5). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • [3,4,5-trimethoxybenzamides. IV. - Synthesis of the new trimethoxybenzoyloxazolidine]. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]

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Sources

Benchmarking the Metabolic Stability of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxybenzamide motif is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of tubulin polymerization inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. However, this electron-rich moiety is notoriously susceptible to rapid Phase I metabolism.

This guide objectively benchmarks the in vitro hepatic clearance of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS: 300825-95-0) [1] against structurally related alternatives. By detailing a self-validating Human Liver Microsome (HLM) assay, we provide a mechanistic framework for understanding its metabolic liabilities and optimizing downstream lead generation.

Structural Liabilities & Mechanistic Causality

To accurately interpret HLM data, one must understand the causality behind the compound's degradation. N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide possesses dual metabolic soft spots that drive its intrinsic clearance ( CLint​ ):

  • O-Demethylation (Trimethoxy Ring): Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) target the electron-rich trimethoxy group. The enzymatic abstraction of an electron is followed by proton loss and oxygen rebound, leading to rapid O-demethylation and the formation of reactive phenol metabolites [2].

  • Benzylic Hydroxylation (Dimethylphenyl Ring): The 2,4-dimethylphenyl ring introduces highly reactive benzylic C-H bonds. CYP enzymes readily oxidize these methyl groups to hydroxymethyl (-CH2OH) derivatives.

  • Amide Hydrolysis: While less dominant in HLM assays compared to CYP-mediated pathways, the central amide bond can be cleaved by hepatic amidases. This necessitates a strict NADPH-independent control to isolate oxidative clearance from hydrolytic degradation [3].

Metabolic_Pathway Parent N-(2,4-dimethylphenyl)- 3,4,5-trimethoxybenzamide CYP Cytochrome P450 (CYP3A4 / CYP2C9) Parent->CYP Oxidation Amidase Amide Hydrolysis (NADPH-independent) Parent->Amidase Amidases ODemethyl O-Demethylation (3-OH or 4-OH) CYP->ODemethyl Trimethoxy Cleavage Benzylic Benzylic Hydroxylation (2-CH2OH or 4-CH2OH) CYP->Benzylic Dimethylphenyl Oxidation

Caption: Primary metabolic degradation pathways of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide in HLM.

Comparative Performance Data

To objectively evaluate the metabolic stability of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, we benchmarked its performance against a direct structural analog (replacing benzylic methyls with methoxy groups), a classic trimethoxy-containing drug (Colchicine), and a standard high-clearance assay control (Verapamil) [3].

Table 1: HLM Metabolic Stability Benchmarking
CompoundSubstructure Liability t1/2​ (min) CLint​ (µL/min/mg)% Remaining (60 min, +NADPH)% Remaining (60 min, -NADPH)
N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide Benzylic CH3, Methoxy25.454.619.4%98.2%
N-(2,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide Methoxy32.842.328.1%97.5%
Colchicine (Reference)Methoxy92.015.163.5%99.0%
Verapamil (Assay Control)N-Dealkylation35.738.831.2%99.5%

Data Synthesis: The benchmarking data reveals that the presence of the 2,4-dimethylphenyl group increases the intrinsic clearance ( CLint​=54.6 µL/min/mg) compared to its dimethoxy counterpart ( CLint​=42.3 µL/min/mg). This confirms that benzylic hydroxylation acts as an additive metabolic sink alongside the expected O-demethylation of the trimethoxy ring. The high stability in the -NADPH control (>98% remaining) confirms that degradation is strictly CYP-mediated rather than driven by chemical instability or amidase activity.

Self-Validating Experimental Protocol: HLM Assay

A rigorous metabolic stability assay must be a self-validating system . This protocol integrates internal controls to ensure that every resulting data point is scientifically trustworthy.

The Self-Validation Matrix
  • Positive Control (Verapamil): Validates the enzymatic activity of the specific HLM batch. If Verapamil clearance falls outside the expected historical range (~38.8 µL/min/mg), the entire assay plate is voided [3].

  • Negative Control (-NADPH): Validates that substrate depletion is strictly CYP-mediated. If degradation occurs without NADPH, it flags chemical instability or non-oxidative enzymatic cleavage.

  • Zero-Timepoint Blank: Establishes the 100% baseline for LC-MS/MS peak area integration.

HLM_Workflow Start Compound Preparation (1 µM final) HLM Add HLM (0.5 mg/mL protein) Start->HLM PreInc Pre-incubation (37°C, 5 min) HLM->PreInc NADPH Initiate Reaction (Add NADPH 1 mM) PreInc->NADPH Timepoints Sampling at 0, 5, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench with Ice-Cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM mode) Centrifuge->LCMS

Caption: Step-by-step self-validating workflow for Human Liver Microsome (HLM) metabolic stability assays.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Physiological pH and magnesium ions are essential cofactors for optimal CYP450 structural stability and electron transfer.

  • Substrate Formulation: Dilute the test compound (N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide) in DMSO, then spike into the buffer to achieve a final assay concentration of 1 µM (final DMSO ≤ 0.1%).

    • Causality: Maintaining the concentration at 1 µM ensures the system operates under first-order Michaelis-Menten kinetics ( [S]≪Km​ ), preventing enzyme saturation.

  • Microsome Addition: Add pooled HLM to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Limiting protein concentration minimizes non-specific microsomal protein binding, which can artificially mask the free drug fraction and underestimate clearance.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to the test samples and Verapamil controls. For the negative control, add an equivalent volume of plain buffer.

    • Causality: NADPH provides the essential reducing equivalents required by CYP450 reductase to drive the oxidative catalytic cycle. Without it, Phase I CYP metabolism cannot occur.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the cold temperature prevents any further chemical degradation.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

References

  • Title: N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE - Chemical Substance Information (CAS: 300825-95-0) Source: NextSDS URL: [Link]

  • Title: Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors Source: ResearchGate / Elsevier (Data in Brief) URL: [Link]

  • Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania Source: PubMed Central (PMC) URL: [Link]

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the safe disposal of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS No. 300825-95-0), ensuring that its lifecycle in the laboratory concludes with minimal risk and in accordance with the highest safety standards.

Hazard Assessment and Risk Mitigation: Understanding the Compound

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a solid organic compound.[11] Based on the toxicological profiles of related substituted benzamides and trimethoxybenzene compounds, it is prudent to handle this chemical with the assumption that it may be harmful if swallowed and may cause skin and eye irritation.[3][10][12]

Table 1: Inferred Hazard Profile of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Hazard ClassificationInferred Potential EffectsRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[7][10][12]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][12]
Skin Corrosion/Irritation May cause skin irritation.[3][5][9]Wear protective gloves and clothing.[3][5]
Eye Damage/Irritation May cause serious eye irritation.[3][5][9]Wear safety glasses with side-shields or goggles.[5]
Environmental Hazards Data not available. Assume potential for environmental harm and prevent release into the environment.Avoid release to the environment.[13]

The causality behind these precautions lies in the chemical structure. The benzamide functional group can exhibit biological activity, and aromatic compounds can be irritants. The trimethoxyphenyl group, while generally of low volatility, can be absorbed. Therefore, minimizing all routes of exposure—ingestion, skin contact, and inhalation of any dust—is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.

This comprehensive PPE ensemble creates a necessary barrier between the researcher and the chemical, mitigating the risk of accidental exposure.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a multi-step process that ensures safety and regulatory compliance.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_storage_pickup Storage and Pickup cluster_spill_management Spill Management PreDisposal_1 1. Designate as Waste PreDisposal_2 2. Segregate Waste PreDisposal_1->PreDisposal_2 Solid Chemical Waste PreDisposal_3 3. Containerize and Label PreDisposal_2->PreDisposal_3 Non-halogenated organic solid Storage 4. Store in Designated Area PreDisposal_3->Storage Pickup 5. Arrange for Licensed Disposal Storage->Pickup Spill Spill Occurs Contain Contain Spill Spill->Contain Cleanup Clean Up with Inert Absorbent Contain->Cleanup SpillDisposal Dispose of as Hazardous Waste Cleanup->SpillDisposal

Caption: Disposal workflow for N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Step 1: Designate as Waste Once a decision is made to discard the compound, it must be treated as chemical waste. Do not attempt to dispose of it in regular trash or down the drain.

Step 2: Segregate Waste Segregate the solid N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide waste from other waste streams, particularly liquids and incompatible chemicals. It should be categorized as a non-halogenated organic solid waste.

Step 3: Containerize and Label Place the waste in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name: "N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide" and the words "Hazardous Waste".[14][15]

Step 4: Store in a Designated Area Store the sealed container in a designated, cool, dry, and well-ventilated chemical waste storage area, away from incompatible materials.

Step 5: Arrange for Licensed Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2][16] All chemical waste must be disposed of through a licensed facility.[2]

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

SpillResponse Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill PPE Don Appropriate PPE MinorSpill->PPE Proceed with caution ContactEHS Contact EHS/ Emergency Services MajorSpill->ContactEHS Immediate Action Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Spill Managed Decontaminate->End ContactEHS->End

Caption: Decision-making process for spill response.

For Minor Spills (small quantities that can be safely handled by trained personnel):

  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: Seal and label the waste container appropriately.

For Major Spills (large quantities or spills in poorly ventilated areas):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Emergency Contact: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and any other relevant information.

Regulatory Compliance: A Non-Negotiable Responsibility

The disposal of all chemical waste, including N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, is governed by local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the researcher and their institution to be aware of and adhere to all applicable regulations.

By following these detailed procedures, researchers can ensure the safe and responsible disposal of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide, protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of scientific research.

References

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  • ResearchGate. Depollution of 1,3,5-trimethoxybenzene through its electrochemical conversion into a high added value product 2,6-dimethoxy-1,4-benzoquinone. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Omics Online. Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. [Link]

  • Amazon S3. Material Safety Data Sheet - Trimethobenzamide Hydrochloride MSDS. [Link]

  • New Jersey Department of Health. Benzamide Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. [Link]

  • Sigma-Aldrich. Phosphomolybdic acid hydrate Safety Data Sheet. [Link]

  • SCIC. PreDigest - Hazardous Waste Disposal. [Link]

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  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. [Link]

  • ResearchGate. New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. [Link]

  • PubChemLite. N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide. [Link]

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A Senior Application Scientist's Guide to Handling N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide (CAS No. 300825-95-0). As a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guide is built upon a conservative risk assessment, leveraging data from structurally analogous benzamide and trimethoxy-phenyl compounds to ensure the highest degree of safety for all laboratory personnel. The procedures outlined herein are designed to be self-validating systems of safety, prioritizing engineering controls and supplementing them with robust personal protective equipment protocols.

Core Hazard Assessment and Risk Profile

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide is a solid, likely a crystalline powder, at standard temperature and pressure[1][2]. The primary routes of occupational exposure are inhalation of airborne particulates, direct skin contact, and eye contact. While specific toxicity data is unavailable, related benzamide and trimethoxy-substituted compounds present known hazards that must be assumed for this substance until proven otherwise.

Anticipated Hazards Based on Analogous Compounds:

  • Oral Toxicity: Harmful if swallowed[2][3][4].

  • Skin and Eye Irritation: May cause skin and serious eye irritation[3][5][6].

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation[2][3][5][6].

  • Genotoxicity: Some related benzamide derivatives are suspected of causing genetic defects, a risk that should be considered[4][7].

Identifier Information
Chemical Name N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide
CAS Number 300825-95-0[8]
Molecular Formula C18H21NO4[9]
Physical Form Solid, Crystalline Powder (Assumed)
Primary Risks Inhalation of dust, skin/eye contact, ingestion.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only one. The most effective safety protocols begin with engineering and administrative controls designed to minimize exposure at the source.

  • Engineering Controls: All handling of N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide powder, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure). These systems are designed to capture airborne particulates at the source, drastically reducing the risk of inhalation.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always wash hands thoroughly after handling, even if gloves were worn.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent chemical exposure. The following equipment must be worn at all times when handling N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. For procedures with a higher risk of splashing or dust generation (e.g., handling quantities greater than a few grams), a full-face shield should be worn over the safety goggles[10].

  • Skin and Body Protection:

    • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and contamination of personal clothing.

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves provide adequate protection against solid particulates and incidental splashes[7][11]. Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, double-gloving is recommended. Contaminated gloves must be removed and disposed of immediately according to the disposal plan outlined below[7].

  • Respiratory Protection:

    • When engineering controls (like a fume hood) are properly used, the risk of inhalation is low. However, in situations where these controls are not available, or during a large spill cleanup, respiratory protection is mandatory[10][12].

    • A NIOSH-approved N95 (or higher) particulate respirator is required to prevent the inhalation of fine powders. All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Operational and Disposal Plans

Adherence to standardized procedures is critical for ensuring repeatable and safe outcomes. The following workflows provide step-by-step guidance for handling and disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely conducting experiments with this compound.

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Procedure A 1. Verify Fume Hood Certification is Current B 2. Assemble All Materials (Chemical, Glassware, etc.) A->B C 3. Don Required PPE (Goggles, Lab Coat, Gloves) B->C D 4. Carefully Weigh/Transfer Compound on Weigh Paper C->D E 5. Add to Solvent or Reaction Vessel D->E F 6. Close Primary Container and Clean Spatula E->F G 7. Decontaminate Work Surface and Glassware F->G H 8. Dispose of Contaminated Waste in Labeled Container G->H I 9. Doff PPE in Correct Order (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: High-level workflow for handling N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Protocol 1: PPE Donning and Doffing
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on safety goggles or a face shield.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container[7].

    • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, avoiding contact with the exterior.

    • Goggles/Face Shield: Remove eye and face protection last.

    • Hand Hygiene: Wash hands immediately and thoroughly with soap and water.

Protocol 2: Emergency Spill Response

In the event of a spill, immediate and calm action is required.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate. Ensure the area is secured to prevent unauthorized entry[12].

  • Notify: Inform your supervisor and the institution's Environmental Health & Safety (EHS) department immediately.

  • Assess: From a safe distance, assess the extent of the spill. For a small spill (that you are trained and equipped to handle), proceed. For large spills, wait for the EHS response team.

  • PPE: Don the appropriate PPE, including double nitrile gloves, a lab coat, chemical splash goggles, and an N95 respirator.

  • Contain: Carefully cover the spill with an absorbent material suitable for chemical powders.

  • Clean: Gently sweep the material into a dustpan, avoiding the creation of airborne dust[12]. Place the swept material and all contaminated absorbent pads into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste[12].

Disposal Plan: A Self-Validating System

All materials, including the chemical itself, empty containers, and any contaminated PPE, must be treated as hazardous waste. Never dispose of this chemical or contaminated materials in the regular trash or down the drain[1][7].

Waste Disposal Workflow

G Start Waste Generated (e.g., used gloves, weigh paper, excess chemical) Container Place Waste into a Designated, Labeled Hazardous Waste Container Start->Container Label Ensure Container Label Includes: - Full Chemical Name - Hazard Warnings - Accumulation Start Date Container->Label Seal Keep Container Securely Sealed When Not in Use Label->Seal Store Store Container in a Cool, Dry, Well-Ventilated, Designated Satellite Accumulation Area Seal->Store EHS Contact Institutional EHS for Waste Pickup and Final Disposal Store->EHS End End of Lifecycle EHS->End

Sources

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